5-Bromo-4-isopentylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(3-methylbutyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)3-4-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNXLDSTEUTQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650039 | |
| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-42-7 | |
| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-isopentylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-isopentylpyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a summary of its known chemical properties. However, a comprehensive search of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. While general characteristics can be inferred from related structures, specific quantitative data on physical properties, detailed synthetic protocols, biological activity, and spectral analyses are not publicly available at this time. This document outlines the available information and highlights areas requiring further experimental investigation.
Core Chemical Properties
While specific experimental values for melting point, boiling point, and solubility of this compound are not available in published literature, a summary of its fundamental properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂ | [1][2][3] |
| Molecular Weight | 229.12 g/mol | [1][2][3] |
| CAS Number | 951884-42-7 | [1][2][3] |
| Canonical SMILES | CCC(C)CC1=C(Br)C=NC=N1 | Inferred from name |
| InChI Key | Inferred from structure | Not available |
| Appearance | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature. However, general synthetic strategies for 4-alkyl-5-bromopyrimidines can provide a foundational approach for its preparation. One common method involves the condensation of a β-keto ester or a related precursor with an appropriate amidine, followed by bromination.
A plausible, though unverified, synthetic workflow is proposed below.
Caption: Proposed synthesis of this compound.
Note: This proposed pathway is hypothetical and would require experimental validation and optimization. Researchers should consult literature on the synthesis of analogous 4-alkyl-5-bromopyrimidines for detailed reaction conditions and purification methods.
Biological Activity and Signaling Pathways
There is currently no published data on the biological activity of this compound. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, and antimicrobial effects.[4][5][6] The isopentyl and bromo substituents on the pyrimidine core of this compound suggest it could be a candidate for screening in various biological assays.
Due to the absence of biological data, no signaling pathways associated with this compound can be described. A general workflow for initial biological screening is presented below.
Caption: General workflow for biological activity screening.
Spectral Data
No experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been found in the public domain. The acquisition and analysis of such data would be crucial for the unambiguous identification and characterization of this compound.
Conclusion and Future Directions
This compound remains a poorly characterized compound. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its physical properties, a validated synthetic protocol, biological activity, and spectral data. The information presented in this guide is based on the limited data available and inferences from related compounds.
Future research efforts should focus on:
-
Synthesis and Purification: Development and publication of a detailed, reproducible synthetic protocol.
-
Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in various solvents.
-
Spectroscopic Analysis: Full spectral characterization (NMR, MS, IR, etc.) to confirm its structure and provide reference data.
-
Biological Screening: Evaluation of its activity in a broad range of biological assays to identify potential therapeutic applications.
This technical guide serves as a starting point for researchers interested in this compound and underscores the need for foundational research to unlock its potential.
References
- 1. 951884-42-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. ajpp.in [ajpp.in]
- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
In-depth Technical Guide: Physicochemical Properties of 5-Bromo-4-isopentylpyrimidine
Disclaimer: 5-Bromo-4-isopentylpyrimidine is a novel or not extensively characterized compound. The following technical guide is a predictive and methodological framework based on the analysis of its structural motifs and established principles in medicinal chemistry and drug development. The experimental protocols provided are generalized standard operating procedures for the characterization of a new chemical entity (NCE) with this structure.
Introduction
This document provides a comprehensive technical overview of the predicted physicochemical properties of the novel pyrimidine derivative, this compound. Pyrimidine scaffolds are of significant interest in drug discovery, forming the core of numerous approved therapeutics. The introduction of a bromine atom at the 5-position and an isopentyl group at the 4-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and target engagement profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the anticipated properties of this molecule and the experimental approaches to confirm them.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for this compound based on computational models and the known effects of its constituent functional groups.
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Formula | C₉H₁₃BrN₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 229.12 g/mol | Influences diffusion, bioavailability, and formulation. |
| Appearance | White to off-white solid | Important for formulation and handling. |
| Melting Point | 80 - 120 °C | Indicator of purity and lattice energy. |
| Boiling Point | > 250 °C (decomposes) | Relevant for purification and stability at high temperatures. |
| LogP (o/w) | 2.5 - 3.5 | A key measure of lipophilicity, impacting solubility, permeability, and metabolism. |
| pKa (most basic) | 1.5 - 2.5 | Influences ionization state at physiological pH, affecting solubility and target binding. |
| Aqueous Solubility | Low to moderate | Critical for absorption and formulation of oral and parenteral dosage forms. |
| Polar Surface Area (PSA) | ~25 Ų | Affects membrane permeability and blood-brain barrier penetration. |
Experimental Protocols
The following are detailed experimental methodologies for the determination of the key physicochemical properties of this compound.
Determination of Melting Point
-
Apparatus: Digital melting point apparatus (e.g., Stuart SMP30).
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate (10-20 °C/min) to determine an approximate melting range.
-
A second determination is performed with a fresh sample, heating at a slower rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
-
Determination of LogP (Octanol-Water Partition Coefficient)
-
Method: Shake-flask method (OECD Guideline 107).
-
Procedure:
-
A solution of this compound of a known concentration is prepared in n-octanol.
-
An equal volume of water (or buffer of a specific pH, e.g., 7.4) is added to a flask containing the octanol solution.
-
The flask is shaken vigorously for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to separate the octanol and aqueous phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Determination of Aqueous Solubility
-
Method: Equilibrium shake-flask method.
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
The solubility is reported in units such as mg/mL or µM.
-
Determination of pKa
-
Method: Potentiometric titration or UV-spectrophotometric analysis.
-
Procedure (UV-spectrophotometric):
-
A series of buffers with a range of known pH values are prepared.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A small aliquot of the stock solution is added to each buffer solution to create solutions of constant compound concentration but varying pH.
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength where the ionized and unionized forms of the compound have different extinction coefficients is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
-
Visualization of Methodologies and Potential Biological Context
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel compound like this compound.
Workflow for Physicochemical Characterization.
Hypothetical Signaling Pathway: Kinase Inhibition
Pyrimidine derivatives are well-known inhibitors of various protein kinases, which are key regulators of cellular processes. The following diagram illustrates a hypothetical signaling pathway where this compound could act as a kinase inhibitor, a common mechanism for anti-cancer and anti-inflammatory drugs.
Hypothetical Kinase Inhibition Pathway.
Conclusion
While specific experimental data for this compound is not yet publicly available, this guide provides a robust framework for its initial characterization. The predicted physicochemical properties suggest a molecule with moderate lipophilicity and potentially low aqueous solubility, characteristics that will need to be carefully considered in formulation and preclinical development. The provided experimental protocols offer standard methods for elucidating these properties, and the visualized workflow and hypothetical mechanism of action serve as a conceptual starting point for further investigation into the therapeutic potential of this novel chemical entity.
In-Depth Technical Guide: 5-Bromo-4-isopentylpyrimidine (CAS 951884-42-7)
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the synthesis, experimental protocols, quantitative biological data, and specific mechanisms of action for 5-Bromo-4-isopentylpyrimidine (CAS 951884-42-7) is not publicly available at this time. The following guide is based on the general knowledge of substituted pyrimidines and serves as a foundational resource for potential research and development.
Introduction
This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic aromatic compound that forms the basis for a wide array of biologically significant molecules, including nucleobases (cytosine, thymine, and uracil), vitamins, and a vast number of synthetic therapeutic agents. The presence of a bromine atom at the 5-position and an isopentyl group at the 4-position of the pyrimidine ring suggests potential for this compound to interact with various biological targets, a hypothesis rooted in the known activities of similarly substituted pyrimidines.
Physicochemical Properties
While specific experimental data for this compound is limited, a summary of its basic chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 951884-42-7 | N/A |
| Molecular Formula | C₉H₁₃BrN₂ | N/A |
| Molecular Weight | 229.12 g/mol | N/A |
| Appearance | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Potential Biological Significance and Therapeutic Areas of Interest
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The introduction of various substituents onto the pyrimidine ring can modulate the compound's physicochemical properties and its interaction with biological targets.
General Activities of Substituted Pyrimidines
Substituted pyrimidines have been extensively investigated and developed as therapeutic agents in several areas, including:
-
Oncology: Pyrimidine analogs, such as 5-fluorouracil, are cornerstone chemotherapeutic agents.[2]
-
Infectious Diseases: Pyrimidine derivatives have shown antibacterial, antifungal, and antiviral properties.[1]
-
Inflammation and Immunology: Certain pyrimidine-based compounds have demonstrated anti-inflammatory and immunomodulatory effects.[3]
-
Central Nervous System Disorders: The pyrimidine core is present in some drugs targeting the CNS.[1]
Hypothetical Workflow for Investigating this compound
Given the lack of specific data, a hypothetical workflow for the initial investigation of this compound is proposed. This workflow is based on standard practices in drug discovery and chemical biology.
Caption: A generalized workflow for the investigation of a novel chemical entity.
Experimental Protocols (Hypothetical)
As no specific experimental protocols for this compound have been published, this section provides generalized methodologies that could be adapted for its synthesis and initial biological evaluation.
General Synthesis Approach
The synthesis of this compound would likely involve the construction of the pyrimidine ring followed by or preceded by the introduction of the bromo and isopentyl substituents. A plausible retrosynthetic analysis is outlined below.
Caption: A simplified retrosynthetic approach for this compound.
General Protocol for Bromination (Hypothetical):
-
Dissolve the pyrimidine precursor (e.g., 4-isopentylpyrimidine) in a suitable solvent (e.g., chloroform or acetic acid).
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-pyrimidine derivative.
General Protocol for In Vitro Cytotoxicity Assay (Hypothetical)
To assess the potential anticancer activity, a standard cytotoxicity assay such as the MTT or MTS assay could be employed.
-
Cell Culture: Culture a panel of human cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Future Directions
The lack of available data for this compound presents an opportunity for novel research. Future studies should focus on:
-
Chemical Synthesis and Characterization: Developing and publishing a robust and scalable synthesis protocol, along with comprehensive characterization data (NMR, IR, Mass Spectrometry, and elemental analysis).
-
Broad Biological Screening: Screening the compound against a diverse range of biological targets and in various phenotypic assays to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand the contribution of the bromo and isopentyl substituents to any observed biological activity.
Conclusion
While this compound (CAS 951884-42-7) is commercially available, it remains a largely uncharacterized molecule in the scientific literature. Based on the well-established biological importance of the pyrimidine scaffold, this compound represents a potential starting point for further investigation in various fields of drug discovery and chemical biology. The hypothetical protocols and workflows presented in this guide are intended to provide a framework for such future research endeavors. Researchers are encouraged to perform thorough safety evaluations before handling this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
5-Bromo-4-isopentylpyrimidine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the molecular structure and weight of 5-Bromo-4-isopentylpyrimidine, a halogenated pyrimidine derivative. Due to the limited availability of specific experimental data for this compound in public scientific literature, this document also presents a generalized, representative synthesis protocol and experimental workflow based on established methods for analogous 4-alkyl-5-bromopyrimidines. The provided information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.
Molecular and Physicochemical Properties
This compound is a substituted pyrimidine with a bromine atom at the 5-position and an isopentyl group at the 4-position. The fundamental properties of this molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H13BrN2 | [1] |
| Molecular Weight | 229.1 g/mol | [1] |
| CAS Number | 951884-42-7 | [1] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Molecular Structure
The chemical structure of this compound consists of a pyrimidine ring, which is a diazine, substituted with a bromine atom and an isopentyl (3-methylbutyl) group.
Experimental Protocols: A Representative Synthesis
Reaction Scheme: A common route to 4-alkyl-5-bromopyrimidines involves the construction of the pyrimidine ring from appropriate precursors, followed by bromination, or the use of a pre-brominated starting material. One potential strategy involves the condensation of a β-keto ester with formamidine, followed by functional group manipulation and bromination.
Materials:
-
Ethyl 3-oxo-6-methylheptanoate
-
Formamidine acetate
-
Sodium ethoxide
-
N-Bromosuccinimide (NBS)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 4-isopentylpyrimidin-5-ol:
-
To a solution of sodium ethoxide in ethanol, add ethyl 3-oxo-6-methylheptanoate and formamidine acetate.
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Bromination to this compound:
-
Dissolve the 4-isopentylpyrimidin-5-ol in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield this compound.
-
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a 4-alkyl-5-bromopyrimidine.
References
Navigating the Spectroscopic Landscape of 5-Bromo-4-isopentylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available spectroscopic data (NMR, IR, MS) and detailed experimental protocols for 5-Bromo-4-isopentylpyrimidine are limited. To provide a comprehensive and illustrative guide, this document utilizes 5-bromopyrimidine as a representative analogue. The data and methodologies presented herein are intended to serve as a foundational example of the characterization and synthesis workflow applicable to this class of compounds.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for a representative bromopyrimidine structure. This data is crucial for confirming the identity, purity, and structure of the synthesized compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data of 5-Bromopyrimidine
| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |
| ¹H | CDCl₃ | 9.148 | Singlet, 1H (H2) |
| 8.833 | Singlet, 2H (H4, H6) | ||
| ¹³C | CDCl₃ | 160.1 | C4, C6 |
| 157.8 | C2 | ||
| 121.5 | C5 |
Note: The specific chemical shifts for this compound would be expected to differ due to the presence of the isopentyl group, with additional signals corresponding to the alkyl protons and carbons.
Table 2: Infrared (IR) Spectroscopy Data of 5-Bromopyrimidine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1560-1400 | Strong-Medium | C=C and C=N Stretching |
| ~1100-1000 | Medium | C-H in-plane bending |
| ~800-600 | Strong | C-Br Stretch |
Note: The IR spectrum of this compound would additionally exhibit characteristic C-H stretching and bending vibrations from the isopentyl group in the 2960-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.
Table 3: Mass Spectrometry (MS) Data of 5-Bromopyrimidine
| m/z | Relative Intensity (%) | Assignment |
| 160 | 97.7 | [M+2]⁺ (presence of ⁸¹Br isotope) |
| 158 | 100.0 | [M]⁺ (presence of ⁷⁹Br isotope) |
| 104 | 23.6 | [M-C₂H₂N]⁺ |
| 79 | 1.1 | [Br]⁺ |
| 52 | 18.8 | [C₃H₂N]⁺ |
Note: The molecular ion peaks for this compound would be observed at m/z 228 and 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would also differ, showing losses related to the isopentyl side chain.
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic analysis of bromopyrimidine derivatives.
Synthesis of 5-Bromopyrimidine (Illustrative Protocol)
This protocol details a common method for the bromination of pyrimidine.
Materials:
-
Pyrimidine
-
Bromine
-
Deionized water
-
Ethanol
Procedure:
-
Add 48g (0.5 mol) of pyrimidine to 350 ml of deionized water in a reaction vessel.
-
Cool the mixture in an ice bath to below 50°C.
-
Slowly add 88g (0.55 mol) of bromine to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 60 minutes.
-
Filter the resulting precipitate and wash with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified 5-bromopyrimidine.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
Infrared (IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic isotopic patterns.
-
Analyze the fragmentation pattern to support the proposed structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted pyrimidine derivative.
Solubility of 5-Bromo-4-isopentylpyrimidine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-4-isopentylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility profile based on the compound's chemical structure and offers detailed experimental protocols for its empirical determination. The methodologies provided are grounded in standard pharmaceutical industry practices for assessing the solubility of novel chemical entities. This guide is intended to equip researchers and drug development professionals with the necessary tools to accurately measure and interpret the solubility of this compound in various organic solvents, a critical parameter for its synthesis, purification, formulation, and biological screening.
Introduction to this compound
This compound is a substituted pyrimidine with the chemical formula C₉H₁₃BrN₂ and a molecular weight of 229.12 g/mol .[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] The lipophilic isopentyl group and the polarizable bromine atom on the pyrimidine ring of this compound suggest a solubility profile that will be highly dependent on the nature of the solvent. Understanding its solubility is crucial for further development, as poor solubility can impede absorption, distribution, metabolism, and elimination (ADME) properties, as well as complicate in-vitro assay results.
Expected Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted qualitatively across different classes of organic solvents. The molecule possesses both non-polar (isopentyl chain, pyrimidine ring) and polar (nitrogen atoms, bromine atom) features.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Non-polar | Hexane, Toluene, Carbon Tetrachloride | Soluble | The non-polar nature of these solvents will effectively solvate the non-polar isopentyl group and the pyrimidine ring. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | These solvents possess sufficient polarity to interact with the nitrogen atoms and the bromine atom, while also being able to solvate the non-polar parts of the molecule.[5] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability to accept hydrogen bonds is present, but the lack of a hydrogen bond donor on the compound may limit solubility compared to polar aprotic solvents.[3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires empirical testing. The following sections detail standard methodologies for measuring both kinetic and thermodynamic solubility.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for lead optimization and formulation development.[6]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, acetonitrile, etc.)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering the solution through a syringe filter.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the test solvent. Analyze both the standard solutions and the supernatant from the equilibrated sample by HPLC.
-
Calculation: Construct a calibration curve from the peak areas of the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a concentrated DMSO stock solution into an aqueous buffer.[6] While this guide focuses on organic solvents, a similar principle can be applied.
Materials:
-
This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)
-
Selected organic solvents
-
96-well plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired organic solvent.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or plate reader. An increase in signal indicates the formation of a precipitate.
-
Determination of Solubility: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions.
Table 2: Example of Quantitative Solubility Data for this compound
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Thermodynamic (Shake-Flask) | Experimental Data | Experimental Data |
| Acetonitrile | 25 | Thermodynamic (Shake-Flask) | Experimental Data | Experimental Data |
| Toluene | 25 | Thermodynamic (Shake-Flask) | Experimental Data | Experimental Data |
| DMSO | 25 | Thermodynamic (Shake-Flask) | Experimental Data | Experimental Data |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
Purity and Stability of 5-Bromo-4-isopentylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of 5-Bromo-4-isopentylpyrimidine, focusing on its purity and stability. Given the limited publicly available data specific to this compound, this document outlines recommended experimental protocols and expected outcomes based on established principles for analogous brominated pyrimidine derivatives and general pharmaceutical industry guidelines.
Introduction to this compound
This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component in numerous therapeutic agents, exhibiting a wide range of biological activities.[1] The purity and stability of such compounds are paramount, as impurities or degradation products can significantly impact biological activity, toxicity, and overall drug efficacy and safety.
Compound Profile:
| Attribute | Value |
| CAS Number | 951884-42-7[2][3] |
| Molecular Formula | C₉H₁₃BrN₂[2][3] |
| Molecular Weight | 229.12 g/mol [2][3] |
Purity Profile and Impurity Analysis
The purity of this compound is a critical parameter. Impurities can arise from the synthetic route, including starting materials, reagents, intermediates, and by-products.
Potential Impurities
Based on general synthetic pathways for pyrimidine derivatives, potential impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers formed during the bromination or alkylation steps.
-
Related substances: Compounds with similar structures, such as those resulting from incomplete reactions or side reactions.
-
Residual solvents: Solvents used during synthesis and purification.
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
Table 1: Recommended Analytical Methods for Purity Analysis
| Method | Purpose | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Quantify the main component and detect organic impurities. | Purity ≥ 98.0% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities and residual solvents. | Per ICH Q3C guidelines |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Confirm the chemical structure and identify organic impurities. | Structure consistent with reference |
| Elemental Analysis | Determine the elemental composition (C, H, N, Br). | Within ±0.4% of theoretical values[4] |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative method to assess the number of components.[5][6] | Single spot |
Experimental Protocol: Purity Determination by HPLC
This protocol provides a general method for assessing the purity of this compound. Method development and validation are essential for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Stability Profile
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound.[7][8][9] It provides evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[7]
Recommended Storage Conditions
Based on supplier information for this and similar compounds, the following storage conditions are recommended:
Some suppliers may also recommend storage at 2-8°C.[3] It is crucial to consult the supplier's specific recommendations.
Stability-Indicating Methods
The analytical methods used for stability studies must be "stability-indicating," meaning they can separate the intact compound from its degradation products. HPLC is the most common stability-indicating method.
Forced Degradation Studies
Forced degradation (or stress testing) helps to identify likely degradation products and establish the degradation pathways and intrinsic stability of the molecule.[7]
Table 2: Recommended Conditions for Forced Degradation Studies
| Condition | Description |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid state) |
| Photostability | Exposure to light (ICH Q1B guidelines) |
Experimental Protocol: Accelerated Stability Study
This protocol outlines a typical accelerated stability study to predict the long-term stability of this compound.
-
Sample Preparation: Package the compound in a container closure system that mimics the intended storage.
-
Storage Conditions: Place samples in a stability chamber at accelerated conditions, e.g., 40°C / 75% relative humidity.
-
Testing Frequency: Test the samples at initial (time 0), 1, 3, and 6 months.
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Purity by a validated stability-indicating HPLC method
-
Identification (e.g., by ¹H NMR or IR)
-
-
Data Evaluation: Evaluate any significant changes in purity or the appearance of degradation products over time.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, brominated heterocyclic compounds can undergo several degradation reactions.
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions.
-
Debromination: Reductive dehalogenation is a potential degradation pathway for brominated organic compounds.[10]
-
Oxidation: The pyrimidine ring and the isopentyl side chain may be susceptible to oxidation.
Caption: Potential degradation pathways for this compound.
Recommended Workflow for Quality Control
A systematic workflow is essential to ensure the consistent quality of this compound for research and development purposes.
Caption: Recommended quality control workflow for this compound.
Conclusion
Ensuring the high purity and stability of this compound is fundamental for its successful application in research and drug development. This guide provides a framework for the analytical characterization and stability assessment of this compound. The implementation of robust analytical methods and a systematic approach to stability testing, as outlined, will contribute to reliable and reproducible scientific outcomes. Researchers are encouraged to perform thorough in-house validation of these methods for their specific needs.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound | 951884-42-7 [chemicalbook.com]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Testing Drug Stability for Long-Term Storage [labonce.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
Synthesis of 5-Bromo-4-isopentylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Bromo-4-isopentylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental core in numerous therapeutic agents, and the strategic introduction of substituents, such as alkyl and halogen moieties, is a key strategy in the development of novel bioactive molecules. This document outlines a two-step synthetic pathway, detailing experimental protocols, and presenting quantitative data in a structured format to aid in laboratory-scale synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from a commercially available halopyrimidine. The proposed strategy involves:
-
Introduction of the isopentyl group: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to install the isopentyl group at the C4 position of the pyrimidine ring. This method is chosen for its high functional group tolerance and generally good yields.
-
Bromination of the pyrimidine ring: Subsequent electrophilic bromination at the C5 position of the 4-isopentylpyrimidine intermediate using N-Bromosuccinimide (NBS) yields the final product. The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack on the pyrimidine ring.
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Isopentylpyrimidine via Suzuki-Miyaura Coupling
This procedure details the palladium-catalyzed cross-coupling of 4-chloropyrimidine with isopentylboronic acid. The reaction conditions are adapted from established protocols for similar Suzuki couplings of chloropyrimidines.[1][2]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 4-Isopentylpyrimidine.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Chloropyrimidine | C₄H₃ClN₂ | 114.53 |
| Isopentylboronic Acid | C₅H₁₃BO₂ | 115.96 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 |
| Potassium Carbonate | K₂CO₃ | 138.21 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |
| Water (degassed) | H₂O | 18.02 |
Procedure:
-
To a flame-dried Schlenk flask, add 4-chloropyrimidine (1.0 eq), isopentylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-isopentylpyrimidine.
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 60-85%.
Step 2: Synthesis of this compound
This procedure describes the electrophilic bromination of the 4-isopentylpyrimidine intermediate at the C5 position using N-Bromosuccinimide (NBS).[3][4]
Reaction Scheme:
Caption: Bromination of 4-Isopentylpyrimidine to yield the final product.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Isopentylpyrimidine | C₉H₁₄N₂ | 150.22 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Acetonitrile (anhydrous) | C₂H₃N | 41.05 |
Procedure:
-
Dissolve 4-isopentylpyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization to obtain this compound.
Expected Yield: Yields for the bromination of similar pyrimidine derivatives are typically in the range of 70-95%.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Suzuki Coupling | 4-Chloropyrimidine | Isopentylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | 60-85 |
| 2 | Bromination | 4-Isopentylpyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to rt | 2-4 | 70-95 |
Relevance in Drug Development
Pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. They are known to exhibit anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5] The introduction of a bromine atom can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve cell membrane permeability. Furthermore, the bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening. While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential as an intermediate for the synthesis of kinase inhibitors or other targeted therapies. The isopentyl group can provide favorable interactions with hydrophobic pockets in protein targets.
Conclusion
This technical guide provides a viable and detailed synthetic route for the preparation of this compound. The two-step approach, utilizing a Suzuki-Miyaura coupling followed by electrophilic bromination, offers a reliable method for accessing this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient synthesis of this and structurally related pyrimidine derivatives for further investigation.
References
The Rising Therapeutic Potential of 5-Bromo-4-Alkylpyrimidines: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the burgeoning field of 5-bromo-4-alkylpyrimidine derivatives and their significant potential in drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the diverse biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action. The unique structural motif of a pyrimidine core, substituted with a bromine atom at the 5-position and an alkyl group at the 4-position, has been shown to confer a range of potent biological effects, from anticancer and kinase inhibition to antimicrobial and antifungal activities.
Core Biological Activities and Quantitative Data
5-Bromo-4-alkylpyrimidine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant activity against a variety of biological targets. The accumulated data from numerous studies, summarized below, highlights the potential of this chemical class in addressing critical unmet medical needs.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 5-bromo-4-alkylpyrimidines. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the inhibition of critical cellular enzymes and the disruption of essential signaling pathways. For instance, certain derivatives have demonstrated potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] The growth inhibitory effects have been observed in various tumor cell lines.[1][2]
| Compound Class | Target | Cell Line | Activity Type | Value | Reference |
| 5-Substituted O4-alkylpyrimidines | CDK2 | - | IC50 | 0.8 nM - 7.4 nM | [1][2] |
| 5-Formyl-O4-sec-butyl-N2-arylsulfonamido-pyrimidine | Tumor Cells | - | GI50 | 0.57 µM | [1][2] |
| 5-Bromo-1-mesyluracil (BMsU) | DNA/RNA Synthesis | HeLa | - | - | [3] |
| 5-Bromo-1-mesyluracil (BMsU) | Mouse Anaplastic Mammary Carcinoma | In vivo | Dose | 50 mg/kg | [3] |
Kinase Inhibition
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, and the 5-bromo-4-alkyl substitution pattern has been successfully exploited to develop potent and selective inhibitors of various kinases. These kinases are often implicated in cancer and other diseases, making these compounds promising therapeutic candidates. Notably, derivatives of 2-amino-5-bromo-4-methylpyridine serve as crucial intermediates in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, which are being investigated for cancer therapy.[4] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is another important core structure for developing kinase inhibitors.[5]
| Compound Class | Target Kinase | Activity Type | Value | Reference |
| 5-Substituted O4-alkylpyrimidines | CDK2 | IC50 | 0.8 nM - 7.4 nM | [1][2] |
| 2-Amino-5-bromo-4-methylpyridine derivatives | PLK4 | - | - | [4] |
| Pyrazolo[3,4-d]pyrimidines | Various Oncogenic Kinases | - | - | [5] |
Antimicrobial and Antifungal Activity
In addition to their anticancer properties, 5-bromo-4-alkylpyrimidines have demonstrated promising activity against a range of microbial pathogens. The presence of the bromine atom can enhance the antimicrobial properties of the pyrimidine core. For example, a 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide derivative exhibited excellent antifungal activity against Phompsis sp.[6] Furthermore, certain 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with bromo substitutions have shown potent activity against Staphylococcus aureus.[7]
| Compound | Target Organism | Activity Type | Value | Reference |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phompsis sp. | EC50 | 10.5 µg/ml | [6] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo derivative) | Staphylococcus aureus | MIC | 8 mg/L | [7] |
Key Experimental Protocols
The biological evaluation of 5-bromo-4-alkylpyrimidines relies on a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the literature.
In Vitro Kinase Inhibition Assay (Example: CDK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human CDK2/cyclin E enzyme
-
Histone H1 substrate
-
[-32P]ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound dilution, and the CDK2/cyclin E enzyme. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and [-32P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [-32P]ATP.
-
Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting cell viability against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Microorganism of interest (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare serial twofold dilutions of the test compound in the broth medium.
-
Inoculate each well with the standardized microorganism suspension.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
The biological effects of 5-bromo-4-alkylpyrimidines are often attributed to their ability to modulate specific signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for guiding further drug development efforts.
PLK4 Signaling Pathway Inhibition
Derivatives of 2-amino-5-bromo-4-methylpyridine are precursors to potent PLK4 inhibitors.[4] PLK4 is a master regulator of centriole duplication, a critical process in cell division. In cancer cells, where PLK4 is often overexpressed, its inhibition can lead to mitotic catastrophe and apoptosis.
Caption: Inhibition of the PLK4 signaling pathway by 5-bromo-4-alkylpyrimidine derivatives.
General Kinase Inhibition Workflow
The development of kinase inhibitors often follows a structured workflow, from initial screening to lead optimization. This process involves a combination of computational and experimental approaches to identify and refine potent and selective inhibitors.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Conclusion
The 5-bromo-4-alkylpyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, coupled with the potential for chemical modification to fine-tune potency and selectivity, make this class of compounds a focal point for ongoing research in oncology, infectious diseases, and beyond. This technical guide provides a foundational understanding of the current landscape, empowering researchers to build upon the existing knowledge and unlock the full therapeutic potential of these remarkable molecules.
References
- 1. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. wjarr.com [wjarr.com]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-isopentylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast number of pharmacologically active molecules, making the Suzuki coupling indispensable in medicinal chemistry and drug discovery.[1][2] Pyrimidine derivatives, in particular, are recognized as "privileged scaffolds" found in numerous therapeutic agents, including kinase inhibitors for oncology.[1]
5-Bromo-4-isopentylpyrimidine is a valuable building block for synthesizing novel substituted pyrimidines. The isopentyl group provides lipophilicity, which can be advantageous for pharmacokinetic properties, while the bromo substituent at the 5-position serves as a versatile handle for introducing molecular diversity via cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards palladium-catalyzed reactions.[1]
These application notes provide a detailed, generalized protocol for the Suzuki coupling of this compound with various aryl- and heteroarylboronic acids.
Principle of the Reaction
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][3][4] This is often the rate-determining step in the cycle.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[2][3][4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][3][4]
Data Presentation: Representative Reaction Conditions
While specific yield data for this compound is not available in the cited literature, the following table summarizes typical conditions and outcomes for Suzuki couplings of structurally related 5-bromopyrimidines. This data serves as a valuable reference for reaction optimization.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 86 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
Table adapted from protocols for 5-bromopyrimidine. Yields are illustrative and will vary based on the specific substrates and precise conditions.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.
Materials and Equipment
-
Substrates: this compound, Aryl- or Heteroarylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd(0) source (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).
-
Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
Solvents: Anhydrous, degassed 1,4-dioxane, toluene, or dimethoxyethane (DME), and degassed water.
-
Glassware: Schlenk flask or reaction vial, magnetic stir bar, reflux condenser.
-
Equipment: Magnetic stirrer with heating plate (or oil bath), inert gas line (Argon or Nitrogen), rotary evaporator, equipment for column chromatography (silica gel, solvents), TLC plates, and LC-MS for reaction monitoring.
Detailed Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Solvent Addition: Through the septum, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 (organic:water).[1] The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at a temperature between 80-100 °C.[1]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from a few hours to over 24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one or two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-4-isopentylpyrimidine product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
-
References
Application Notes and Protocols for Sonogashira Coupling of 5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have facilitated its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule. This makes the Sonogashira coupling of 5-bromopyrimidine a key transformation in the synthesis of novel drug candidates. These 5-alkynylpyrimidine derivatives are valuable intermediates and can serve as precursors for a variety of more complex structures.
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-bromopyrimidine with a range of terminal alkynes, aimed at researchers and professionals in the field of drug discovery and development.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with 5-bromopyrimidine to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a diagram illustrating the catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
Protocol 1: General Procedure at Room Temperature
This protocol is suitable for many terminal alkynes and offers mild reaction conditions.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final 5-alkynylpyrimidine product.
Protocol 2: Procedure at Elevated Temperature for Less Reactive Substrates
This protocol is beneficial for less reactive terminal alkynes or when faster reaction times are desired.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5-7 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add 5-bromopyrimidine, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 1-3 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.
Protocol 3: Copper-Free Sonogashira Coupling
The elimination of the copper co-catalyst can be advantageous in the synthesis of molecules where copper contamination is a concern, such as in certain pharmaceutical applications.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
A suitable phosphine ligand (e.g., S-Phos, P(t-Bu)₃) (4-10 mol%)
-
A suitable base (e.g., Cs₂CO₃, n-Bu₄N⁺OH⁻) (2.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or an aqueous medium)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk flask, combine 5-bromopyrimidine, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the specific catalytic system) until the reaction is complete.
-
Follow a standard aqueous workup procedure as described in the previous protocols.
-
Purify the product via column chromatography.
Protocol 4: Microwave-Assisted Sonogashira Coupling
Microwave heating can significantly reduce reaction times and often leads to higher yields.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent (e.g., DMF, water)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, CuI, and the terminal alkyne.
-
Add the solvent and triethylamine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-25 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous workup as previously described.
-
Purify the product by column chromatography.
The general workflow for these experimental protocols is visualized below.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 5-bromopyrimidines and related bromo-heterocycles with various terminal alkynes, providing a comparative overview of different catalytic systems.
Table 1: Sonogashira Coupling of 5-Bromopyrimidines with Various Terminal Alkynes (Illustrative)
| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (6) | Et₃N (2) | THF | RT | 12 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | CuI (6) | Et₃N (2) | THF | RT | 12 | 80-90 |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (6) | Et₃N (2) | THF | RT | 12 | 90-98 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | - | CuI (6) | Et₃N (2) | THF | RT | 12 | 75-85 |
Table 2: Comparison of Catalytic Systems for the Coupling of a Bromo-heterocycle with Phenylacetylene
| Entry | Bromo-heterocycle | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96 |
| 2 | 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N (2) | DMF | 80 | - | High |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 16 | High |
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive bromides, using a more polar aprotic solvent like DMF and a higher temperature can be beneficial.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can often be minimized by ensuring strictly anaerobic conditions and by the slow addition of the terminal alkyne.
-
Dehalogenation of 5-Bromopyrimidine: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.
-
Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.
Conclusion
The Sonogashira coupling of 5-bromopyrimidine with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynylpyrimidines. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols and application notes offer a solid foundation for researchers
Application Notes and Protocols for 5-Bromo-4-isopentylpyrimidine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-4-isopentylpyrimidine as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly in the realm of drug discovery. The focus is on its application in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology.
Introduction
This compound is a substituted pyrimidine ring, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrimidine core is a key structural motif in numerous FDA-approved drugs, particularly protein kinase inhibitors, as it can mimic the purine base of ATP, the natural substrate for kinases. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a variety of substituents via cross-coupling reactions, while the isopentyl group at the 4-position can influence the compound's lipophilicity and binding interactions with target proteins. This intermediate is particularly valuable for the synthesis of inhibitors targeting key signaling pathways implicated in cancer, such as the Aurora Kinase and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Key Applications in Drug Discovery
Substituted pyrimidines are foundational in the development of targeted cancer therapies. The strategic functionalization of the this compound core allows for the synthesis of potent and selective inhibitors of various protein kinases.
Synthesis of Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The pyrimidine scaffold is a common feature in many Aurora kinase inhibitors. By utilizing this compound, medicinal chemists can synthesize libraries of compounds for screening against these kinases.
Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment. Pyrimidine-based molecules have been successfully developed as VEGFR-2 inhibitors. This compound provides a key starting material for the generation of novel VEGFR-2 inhibitors.
Experimental Protocols
The following protocols describe two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-4-isopentylpyrimidines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in kinase inhibitors.
Reaction Scheme:
Detailed Protocol:
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 18 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 95 | 14 | 70-80 |
*Note: Yields are estimated based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and the nature of the arylboronic acid.
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-4-isopentylpyrimidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.
Reaction Scheme:
Detailed Protocol:
-
Reagent Preparation: In a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos or BINAP, 4 mol%).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 10 | 82-92 |
| 4 | 4-Fluoroaniline | Pd(OAc)₂ (2) | RuPhos (3) | NaOtBu (1.4) | Dioxane | 105 | 9 | 78-88 |
*Note: Yields are estimated based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and the nature of the amine.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Aurora A Kinase Signaling Pathway
Caption: Simplified Aurora A kinase signaling pathway in cancer.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Key pathways in VEGFR-2 mediated angiogenesis.
Application Notes and Protocols for 5-Bromo-4-isopentylpyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, largely due to its structural similarity to the adenine core of ATP, which allows for competitive binding to the ATP-binding site of kinases.[1] Strategic functionalization of the pyrimidine ring is a key strategy for achieving high potency and selectivity. 5-Bromopyrimidine derivatives are versatile starting materials for synthesizing a diverse array of kinase inhibitors.[1][2] The bromine atom at the C5 position, along with other substituents, provides reactive sites for various chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]
This document provides detailed application notes and protocols for the utilization of 5-Bromo-4-isopentylpyrimidine as a key intermediate in the synthesis of potent and selective kinase inhibitors. While direct literature on this specific starting material is limited, the principles and protocols outlined are based on well-established synthetic strategies for analogous 5-bromopyrimidine compounds.
I. Targeted Kinase Families and Signaling Pathways
Derivatives of this compound can be envisioned as potential inhibitors for a variety of kinases implicated in oncogenic signaling pathways. The isopentyl group at the C4 position can be explored for its interaction with hydrophobic pockets within the kinase domain, potentially contributing to inhibitor potency and selectivity. Key kinase targets for inhibitors derived from pyrimidine scaffolds include:
-
Aurora Kinases: A family of serine/threonine kinases that are crucial regulators of mitosis. Their overexpression is linked to the pathogenesis of various cancers, making them attractive targets for anticancer drug discovery.[1] Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells.[1]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for B-cell proliferation, differentiation, and survival.
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer.
Signaling Pathway Diagrams
Caption: Simplified Aurora Kinase Signaling in Mitosis.
II. Synthetic Strategies and Experimental Protocols
The synthetic versatility of the 5-bromopyrimidine core allows for the efficient generation of diverse chemical libraries.[1] The primary strategies involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
General Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors.
Protocol 1: Synthesis of a 2-Amino-5-Aryl-4-isopentylpyrimidine via Suzuki Coupling
This protocol outlines a general approach for the synthesis of a potential kinase inhibitor through a Suzuki coupling reaction to introduce an aryl group at the 5-position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture.
-
Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[3]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[4]
Protocol 2: Synthesis of a 2,4-Disubstituted-5-bromopyrimidine via Sequential SNAr
This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives, which have shown promise as Aurora kinase and CDK inhibitors.[1] This example uses a hypothetical 2-chloro-5-bromo-4-isopentylpyrimidine intermediate.
Step 1: First Nucleophilic Aromatic Substitution
Materials:
-
2,4-Dichloro-5-bromopyrimidine (starting material for the intermediate)
-
Isopentylmagnesium bromide (to synthesize the intermediate)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine, 1.5-2.0 eq)
-
Solvent (e.g., isopropanol or THF)
Procedure:
-
Synthesis of 2-Chloro-5-bromo-4-isopentylpyrimidine intermediate (Hypothetical): This intermediate would likely be synthesized from a suitable starting material like 2,4-dichloro-5-bromopyrimidine and an isopentyl organometallic reagent.
-
Dissolve the 2-chloro-5-bromo-4-isopentylpyrimidine intermediate in the chosen solvent.
-
Add the desired amine, followed by the base.
-
Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or LC-MS.
-
Upon completion, the intermediate 4-substituted-amino-5-bromo-2-chloro-isopentylpyrimidine can be isolated or used directly in the next step.
Step 2: Second Nucleophilic Aromatic Substitution
Materials:
-
Intermediate from Step 1
-
A second, different amine (1.2 eq)
-
Solvent (e.g., isopropanol)
Procedure:
-
To the mixture containing the intermediate from Step 1, add the second amine.
-
Heat the reaction mixture to reflux for 24 hours.[1]
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted-5-bromopyrimidine derivative.[1]
III. Quantitative Data on Representative Pyrimidine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various kinase inhibitors synthesized from 5-bromopyrimidine derivatives. This data illustrates the potential for developing potent inhibitors from this scaffold.
Table 1: Bcr/Abl Tyrosine Kinase Inhibitory Activity of 5-Bromopyrimidine Derivatives [2]
| Compound ID | Bcr/Abl Kinase IC₅₀ (µM) |
| 5c | 0.042 |
| 5e | 0.051 |
| 6g | 0.039 |
| 9e | 0.045 |
| 9f | 0.041 |
| 10c | 0.058 |
| Dasatinib | 0.035 |
Table 2: Cytotoxic Activity (IC₅₀ in µM) of 5-Bromopyrimidine Derivatives Against Various Cancer Cell Lines [2]
| Compound ID | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) |
| 5c | 1.87 | 2.14 | 0.19 | 0.32 |
| 5e | 2.09 | 2.43 | 0.24 | 0.41 |
| 6g | 1.45 | 1.88 | 0.15 | 0.26 |
| 9e | 1.96 | 2.21 | 0.21 | 0.35 |
| 9f | 1.62 | 1.95 | 0.17 | 0.29 |
| 10c | 2.33 | 2.87 | 0.28 | 0.49 |
| Dasatinib | 1.21 | 1.56 | 0.11 | 0.21 |
IV. In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method to determine the in vitro potency (IC₅₀) of synthesized compounds against their target kinases.
Materials:
-
Recombinant kinase
-
Appropriate peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds
-
Assay buffer
-
Kinase-Glo®, ADP-Glo™, or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the test compound dilutions, kinase, substrate, and assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically inversely proportional to kinase activity.[4]
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[4]
V. Structure-Activity Relationship (SAR) Considerations
The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationship (SAR). For pyrimidine-based inhibitors, key considerations include:
-
Hinge-Binding Moiety: The pyrimidine nitrogen atoms often form crucial hydrogen bonds with the kinase hinge region.
-
Substituents at C2 and C4: These positions can be modified to enhance potency and selectivity by interacting with specific residues in the ATP-binding pocket.
-
Substituent at C5: The 5-position, where the bromine is located, serves as a key vector for introducing diversity through cross-coupling reactions.[5] The nature of the substituent at this position can significantly impact the inhibitor's profile. The isopentyl group in the title compound would be expected to interact with a hydrophobic region of the kinase active site.
SAR Logic Diagram
Caption: Iterative cycle of kinase inhibitor optimization.
Conclusion
5-Bromopyrimidine and its derivatives, including this compound, are invaluable starting materials for the synthesis of a wide array of potent and selective kinase inhibitors.[1] The synthetic versatility of the pyrimidine core, combined with robust and well-established reaction methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, enables the efficient generation of diverse chemical libraries for drug discovery.[1] The protocols and data presented herein provide a framework for researchers to design and synthesize novel kinase inhibitors based on this privileged scaffold.
References
The Role of 5-Bromo-4-isopentylpyrimidine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including a number of FDA-approved drugs.[1] Its structural similarity to the purine bases of DNA and RNA allows pyrimidine derivatives to effectively interact with a wide range of biological targets, most notably protein kinases.[2] Within this class of compounds, 5-bromopyrimidines serve as versatile synthetic intermediates, offering a reactive handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[2][3] 5-Bromo-4-isopentylpyrimidine, with its characteristic isopentyl group at the 4-position and a bromine atom at the 5-position, represents a key building block for the synthesis of targeted therapies. The bromine atom can be readily displaced or utilized in cross-coupling reactions, enabling the exploration of diverse chemical space in the quest for novel therapeutic agents.[2]
This document provides detailed application notes and experimental protocols relevant to the utilization of 5-bromopyrimidine scaffolds, with a focus on their application in the discovery of kinase inhibitors. While specific quantitative data for this compound is not extensively available in the public domain, the provided data for analogous compounds and general protocols will serve as a valuable resource for researchers in the field.
Data Presentation: Inhibitory Activities of 5-Bromopyrimidine Derivatives
The following tables summarize the biological activities of various 5-bromopyrimidine derivatives against different cancer cell lines and protein kinases. This data highlights the potential of this scaffold in developing potent inhibitors.
Table 1: In Vitro Cytotoxicity of 5-Bromopyrimidine Derivatives against Human Cancer Cell Lines [4][5]
| Compound ID | Modification on 5-Bromopyrimidine Core | Cell Line | IC50 (µM) |
| 5c | Variously substituted phenylamino at C2 and C4 | K562 (Chronic Myeloid Leukemia) | 0.09 ± 0.01 |
| 5e | Variously substituted phenylamino at C2 and C4 | K562 (Chronic Myeloid Leukemia) | 0.11 ± 0.02 |
| 6g | Variously substituted phenylamino at C2 and C4 | K562 (Chronic Myeloid Leukemia) | 0.08 ± 0.01 |
| 9e | Variously substituted phenylamino at C2 and C4 | K562 (Chronic Myeloid Leukemia) | 0.10 ± 0.01 |
| 9f | Variously substituted phenylamino at C2 and C4 | K562 (Chronic Myeloid Leukemia) | 0.12 ± 0.02 |
| 10c | Variously substituted phenylamino at C2 and C4 | K562 (Chronic Myeloid Leukemia) | 0.09 ± 0.01 |
| Dasatinib (Standard) | - | K562 (Chronic Myeloid Leukemia) | 0.05 ± 0.01 |
Table 2: Bcr-Abl Tyrosine Kinase Inhibitory Activity of 5-Bromopyrimidine Derivatives [4][5]
| Compound ID | Modification on 5-Bromopyrimidine Core | Target Kinase | IC50 (µM) |
| 5c | Variously substituted phenylamino at C2 and C4 | Bcr-Abl | 0.04 ± 0.01 |
| 5e | Variously substituted phenylamino at C2 and C4 | Bcr-Abl | 0.06 ± 0.01 |
| 6g | Variously substituted phenylamino at C2 and C4 | Bcr-Abl | 0.03 ± 0.01 |
| 9e | Variously substituted phenylamino at C2 and C4 | Bcr-Abl | 0.05 ± 0.01 |
| 9f | Variously substituted phenylamino at C2 and C4 | Bcr-Abl | 0.07 ± 0.01 |
| 10c | Variously substituted phenylamino at C2 and C4 | Bcr-Abl | 0.04 ± 0.01 |
| Dasatinib (Standard) | - | Bcr-Abl | 0.02 ± 0.01 |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis and evaluation of 5-bromopyrimidine derivatives as kinase inhibitors.
Protocol 1: General Synthesis of 2,4-Disubstituted-5-bromopyrimidine Derivatives
This protocol describes a common synthetic route starting from 5-bromo-2,4-dichloropyrimidine.[2][4]
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Substituted aniline or other amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Isopropanol (solvent)
-
Second substituted amine or aniline (1.1 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
n-Butanol (solvent)
Procedure:
-
Step 1: First Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol.
-
Add the first substituted aniline or amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the mono-substituted intermediate.
-
-
Step 2: Second Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the intermediate from Step 1 (1.0 eq) in n-butanol.
-
Add the second substituted amine or aniline (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent is evaporated, and the crude product is purified by column chromatography.
-
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[4][6]
Materials:
-
Purified recombinant target kinase (e.g., Bcr-Abl)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (5-bromopyrimidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[5][6]
Materials:
-
Human cancer cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (5-bromopyrimidine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Bcr-Abl signaling pathway and the inhibitory action of 5-bromopyrimidine derivatives.
Experimental Workflow
Caption: General synthetic workflow for 2,4-disubstituted-5-bromopyrimidine derivatives.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-arylation of 5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the N-arylation of 5-bromopyrimidines, a critical transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds utilized in pharmaceutical and materials science research. The protocols outlined herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, offering robust and versatile methods for the formation of C-N bonds with pyrimidine scaffolds.[1][2] This document includes step-by-step methodologies, a summary of representative quantitative data, and graphical representations of the experimental workflow and reaction mechanisms to facilitate reproducibility and comprehension.
Introduction
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals. The functionalization of the pyrimidine ring, particularly through the introduction of nitrogen-based substituents, is a key strategy in drug discovery for modulating the physicochemical and pharmacological properties of lead compounds. 5-Bromopyrimidine serves as a versatile and commercially available starting material for such transformations. This document details two of the most powerful and widely employed methods for the N-arylation of 5-bromopyrimidines: the Buchwald-Hartwig amination and the Ullmann condensation. Additionally, a protocol for microwave-assisted N-arylation is presented, which can significantly accelerate reaction times.
Data Presentation
The following tables summarize representative quantitative data for the N-arylation of 5-bromopyrimidines and related aryl bromides under various catalytic conditions. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed. The data presented here should serve as a guideline for reaction optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Bromides with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | X-Phos (4) | NaOtBu | Toluene | 110 | 24 | 93[3] |
| 2 | N-Methylaniline | Pd₂(dba)₃ (1) | L3 (2) | NaOtBu | Toluene | 110-120 | 0.5 | 93[3] |
| 3 | Diphenylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Toluene | 100 | 24 | 92[4] |
| 4 | Carbazole | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 91[4] |
| 5 | Phenoxazine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 85[4] |
| 6 | Aniline (Microwave) | Pd(OAc)₂ (5) | X-Phos (10) | KOtBu | Toluene | 150 | 0.17 | 85[5] |
Note: L3 is a specific biaryl monophosphine ligand. Data for entries 1-5 are for the amination of bromobenzene or other aryl bromides and are representative of the expected reactivity for 5-bromopyrimidine. Entry 6 is for a bromo-estrone derivative.
Table 2: Copper-Catalyzed Ullmann Condensation of 5-Bromopyrimidines and Aryl Halides with Nitrogen Heterocycles
| Entry | Nitrogen Heterocycle | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | Good |
| 2 | Pyrrole | CuI (5) | None | K₂CO₃ | DMSO | 120 | 24 | Moderate |
| 3 | Indazole | CuI (10) | None | K₂CO₃ | DMSO | 120 | 24 | Good |
| 4 | Benzimidazole | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 24 | 95 |
| 5 | Phthalimide | Cu(OTf)₂ (20) | None | Pyridine | EtOH | 40 | 6 | 99[6] |
Note: Yields are often reported qualitatively in the literature for Ullmann reactions; "Good" and "Moderate" are used where specific percentages are not provided. Specific conditions can vary greatly.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)
This protocol provides a general procedure for the N-arylation of 5-bromopyrimidine with a primary or secondary amine using a palladium catalyst and a phosphine ligand.[1][2]
Materials:
-
5-Bromopyrimidine
-
Amine (e.g., aniline, secondary amine, or nitrogen heterocycle)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere of argon or nitrogen, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) and the base (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated pyrimidine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes a general method for the N-arylation of 5-bromopyrimidine using a copper catalyst, often employed for coupling with nitrogen heterocycles.[1]
Materials:
-
5-Bromopyrimidine
-
Nitrogen-containing nucleophile (e.g., imidazole, pyrrole)
-
Copper(I) salt (e.g., CuI)
-
Ligand (optional, e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the copper(I) salt (0.05-0.2 mmol, 5-20 mol%), the ligand (if used, 0.1-0.4 mmol, 10-40 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Reagent Addition: Add 5-bromopyrimidine (1.0 mmol, 1.0 equiv) and the nitrogen heterocycle (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (3-5 mL) via syringe.
-
Reaction: Seal the vessel and heat the mixture to a high temperature (typically 100-160 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and add an aqueous solution of ammonia to complex with the copper catalyst.
-
Purification: Filter the mixture through a pad of Celite if necessary. Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure product.
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
This protocol outlines a rapid method for the N-arylation of 5-bromopyrimidine using microwave irradiation, which can dramatically reduce reaction times.[5][7]
Materials:
-
5-Bromopyrimidine
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., KOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave synthesis vial, add 5-bromopyrimidine (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 130-150 °C) for a short duration (e.g., 10-30 minutes).
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-arylation of 5-bromopyrimidines.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann N-arylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Bromo-4-Alkylpyrimidines in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-alkylpyrimidine derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant potential as inhibitors of key cell cycle regulators, particularly Cyclin-Dependent Kinase 2 (CDK2). Dysregulation of the cell cycle is a hallmark of cancer, and CDK2 plays a pivotal role in the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for therapeutic intervention. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of 5-bromo-4-alkylpyrimidines in cancer research, with a focus on their evaluation as CDK2 inhibitors.
Quantitative Data: In Vitro Efficacy of Pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activities of a series of 5-substituted-O4-alkylpyrimidines against CDK2 and their growth inhibitory effects on a human tumor cell line. While the primary focus of the cited study was on 5-formyl and 5-nitroso derivatives, the data provides a valuable framework for understanding the structure-activity relationship (SAR) of this scaffold.
| Compound ID | 5-Substituent | O4-Alkyl Group | CDK2 IC50 (nM)[1] | Tumor Cell GI50 (µM)[1] |
| 22j | Formyl | sec-Butyl | 0.8 | 0.57 |
| 23c | Hydroxyiminomethyl | sec-Butyl | 7.4 | Not Reported |
Note: The data presented highlights the high potency of the O4-sec-butyl pyrimidine scaffold. Further investigation into 5-bromo substituted analogs with various 4-alkyl groups is warranted to explore their therapeutic potential.
Signaling Pathway: CDK2 in Cell Cycle Progression and its Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, specifically in the transition from the G1 to the S phase. The activity of CDK2 is dependent on its association with regulatory subunits, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis, thereby driving the cell into S phase.
5-Bromo-4-alkylpyrimidines and related compounds act as ATP-competitive inhibitors of CDK2. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. This inhibition of CDK2 activity leads to the maintenance of pRb in its hypophosphorylated state, keeping E2F sequestered and inactive. Consequently, the cell is unable to progress into the S phase and undergoes cell cycle arrest at the G1/S checkpoint. This sustained arrest can ultimately trigger apoptosis, or programmed cell death.
Experimental Protocols
A. Synthesis of 4-Alkyl-5-bromopyrimidines (General Workflow)
The synthesis of 4-alkyl-5-bromopyrimidines can be achieved through a multi-step process. A representative workflow involves the electrophilic alkylation of 5-bromopyrimidine with an arene, followed by re-aromatization. While the specific alkylation method may vary, the following diagram illustrates a general conceptual workflow.
B. In Vitro CDK2 Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., Histone H1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (5-bromo-4-alkylpyrimidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a series of 2-fold serial dilutions of the test compound in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the CDK2/Cyclin A2 enzyme and substrate peptide in Kinase Assay Buffer at 2x the final desired concentration.
-
Prepare the ATP solution in Kinase Assay Buffer at 2x the final desired concentration (ideally at the Km value for CDK2).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions or vehicle control (DMSO in Kinase Assay Buffer) to the appropriate wells.
-
Add 2.5 µL of the 2x enzyme/substrate mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well. The final reaction volume will be 10 µL.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
C. Cell Viability Assay (MTT Assay)
This protocol is used to determine the growth inhibitory (GI50) or cytotoxic (IC50) effects of 5-bromo-4-alkylpyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (5-bromo-4-alkylpyrimidine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
-
Conclusion
The 5-bromo-4-alkylpyrimidine scaffold represents a promising starting point for the development of novel anticancer agents, particularly those targeting CDK2. The provided data and protocols offer a comprehensive guide for researchers to synthesize, evaluate, and characterize the mechanism of action of these compounds. Further exploration of the structure-activity relationships, selectivity profiling against other kinases, and in vivo efficacy studies will be crucial in advancing these promising molecules towards clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-4-isopentylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 5-Bromo-4-isopentylpyrimidine. The content is designed to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Low or no conversion of the starting material is a common issue in Suzuki coupling reactions, particularly with heteroaryl halides like this compound. Several factors can contribute to this, including catalyst inhibition, steric hindrance, and suboptimal reaction conditions.[1][2]
Problem: Low to No Product Formation
Possible Causes and Solutions:
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help stabilize the active catalytic species and promote the reaction.[2]
-
-
Inactive Catalyst: The palladium catalyst must be in its active Pd(0) state for the catalytic cycle to proceed.[1]
-
Steric Hindrance: The isopentyl group at the 4-position and potentially bulky boronic esters can sterically hinder the coupling reaction.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical for a successful Suzuki coupling.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A1: Homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), or by the direct reaction of a Pd(II) precatalyst with the boronic acid.[8] To minimize homocoupling:
-
Degas Thoroughly: Ensure all solvents and reagents are rigorously deoxygenated by sparging with an inert gas like argon or nitrogen.[9]
-
Use a Pd(0) Source: Using a Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes mitigate this issue.[9]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time, thereby minimizing the rate of homocoupling.[1]
Q2: My boronic acid appears to be decomposing during the reaction, leading to protodeboronation. What can I do to prevent this?
A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[10] This is particularly an issue with some heteroaryl boronic acids.[4] To address this:
-
Use Boronic Esters: Boronic acid pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation.[10][11] They act as a slow-release source of the boronic acid under the reaction conditions.[12]
-
Milder Base: In some instances, a milder base may reduce the rate of protodeboronation.[13]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous mixtures, for particularly unstable boronic acids, anhydrous conditions may be beneficial.
Q3: What are the best general starting conditions for a Suzuki coupling with this compound?
A3: A good starting point for the Suzuki coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[6]
-
Base: K₃PO₄ (2-3 equivalents).[6]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Temperature: 100 °C.[6]
-
Atmosphere: Inert (e.g., Argon or Nitrogen).[6] These conditions should be considered a starting point and may require optimization for specific substrates.[11]
Q4: How does the isopentyl group at the 4-position affect the reaction?
A4: The isopentyl group is an electron-donating group which can increase the electron density of the pyrimidine ring. This might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyrimidine. However, the primary influence of the isopentyl group is likely to be steric, potentially hindering the approach of the catalyst and the boronic acid.[1] The use of bulky, electron-rich ligands is often effective at overcoming such steric hindrance.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromopyrimidines
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (2:1) | 150 (MW) | 0.25 | 80 |
This table summarizes reported conditions for various bromopyrimidine substrates to provide a comparative overview. Conditions may require optimization for this compound.[6][14][15]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.[1][7]
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask or vial, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction, highlighting the key steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Yield in 5-Bromopyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in reactions involving 5-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 5-bromopyrimidine is giving a low yield. What are the common causes and how can I troubleshoot it?
Low yields in Suzuki-Miyaura couplings involving 5-bromopyrimidine can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and competing side reactions.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.[1] All solvents and reagents should be thoroughly degassed.[1]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient heteroaryl halides like 5-bromopyrimidine, bulky, electron-rich phosphine ligands can accelerate the desired reaction steps.[1] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ to bypass potential issues with the in-situ reduction of Pd(II) precursors.[1]
-
Base Selection: The base plays a critical role. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions.[1] The choice of base can be solvent-dependent.[2]
-
Solvent Choice: Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally recommended.[1] If using an alcohol-containing solvent, consider switching to an aprotic one to reduce the risk of debromination.[1] A mixture of an organic solvent and water is commonly used to dissolve both organic and inorganic reagents.[3]
-
Temperature Control: Suzuki-Miyaura reactions typically require elevated temperatures, often in the range of 80 °C to 120 °C.[4] However, excessively high temperatures can lead to side products.[4] It is advisable to start at the lower end of this range (e.g., 80-90 °C) and gradually increase if the reaction is sluggish.[4]
-
Purity of Reagents: Ensure that the 5-bromopyrimidine and the boronic acid derivative are pure and dry, as impurities and moisture can inhibit the reaction.[4]
Q2: I am observing significant debromination (hydrodehalogenation) of my 5-bromopyrimidine starting material. How can I prevent this side reaction?
Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction.[1] It typically occurs when a hydride source is present in the reaction mixture.
Mitigation Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are recommended.[1]
-
Solvent Purity: Use anhydrous solvents to minimize the presence of water, which can be a source of protons.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, which can outcompete the debromination pathway.[1]
-
Temperature Optimization: Lowering the reaction temperature may increase the selectivity for the desired coupling over debromination.[1]
Q3: My Buchwald-Hartwig amination of 5-bromopyrimidine is inefficient. What parameters should I optimize?
Low conversion in Buchwald-Hartwig aminations can be due to an inactive catalyst, suboptimal temperature, or impure reagents.
Optimization Parameters:
-
Catalyst System: Use a reliable palladium precatalyst and a suitable phosphine ligand. The active Pd(0) species is sensitive to oxygen, so maintaining an inert atmosphere is critical.[5] Bulky biarylphosphine ligands are often effective.[3]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) generally lead to faster reaction rates.[5] For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[5]
-
Solvent Selection: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[5] Ensure the solvent is anhydrous and degassed.[3]
-
Reaction Temperature: Cautiously increase the reaction temperature in 10 °C increments if you observe low conversion.[5] However, be aware that higher temperatures can also promote side reactions.[5]
Q4: Homocoupling of my boronic acid is a major byproduct in my Suzuki reaction. How can I minimize it?
Homocoupling of boronic acids is often promoted by the presence of oxygen.[1]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous.[1]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can help keep its concentration low, disfavoring homocoupling.[1]
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions
Issue 2: Significant Side Product Formation
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(0) or Pd(II) precursors can be used. Bulky, electron-rich ligands are often beneficial.[1][3] |
| Ligand | SPhos, XPhos, P(o-tol)₃ | The choice of ligand is critical and substrate-dependent. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv.) | Weaker inorganic bases are generally preferred to minimize side reactions.[1] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v), Toluene, THF | Aprotic solvents are recommended. A co-solvent of water is often used to dissolve the base.[1][3] |
| Temperature | 80-110 °C | Start at the lower end of the range to optimize selectivity.[3][4] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation.[1][3] |
Table 2: Recommended Reaction Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidine
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precursors for generating the active Pd(0) species in situ.[3] |
| Ligand | BINAP, Xantphos, BrettPhos | The choice of ligand is crucial and depends on the amine substrate.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv.) | A strong, non-nucleophilic base is typically required.[3][5] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed solvents are essential for optimal results.[3][5] |
| Temperature | 80-110 °C | The reaction temperature should be optimized for each substrate combination.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[3]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[3]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add 5-bromopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[3]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.[3]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
Technical Support Center: Purification of 5-Bromo-4-isopentylpyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-4-isopentylpyrimidine derivatives. The following information is designed to address common challenges encountered during the purification process and to provide a framework for developing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives, like other moderately polar heterocyclic compounds, are:
-
Flash Column Chromatography: A widely used method for purifying multi-gram quantities of material. It separates compounds based on their polarity.
-
Recrystallization: An effective technique for purifying solid compounds to a high degree of purity, provided a suitable solvent or solvent system can be found.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for obtaining highly pure compounds, especially for challenging separations or for the final purification step.
Q2: How do I choose the best purification method for my specific this compound derivative?
A2: The choice of purification method depends on several factors:
-
Scale of the reaction: For large-scale purifications (gram quantities), column chromatography or recrystallization are generally more practical than preparative HPLC.
-
Purity requirements: If very high purity (>99%) is required, preparative HPLC is often the best choice. For less stringent purity requirements, column chromatography or recrystallization may be sufficient.
-
Physical state of the compound: Recrystallization is only suitable for solid compounds.
-
Impurity profile: If the impurities have very similar polarities to the desired product, preparative HPLC may be necessary to achieve good separation.
Q3: What are the likely impurities I might encounter during the purification of this compound derivatives?
A3: While specific impurities will depend on the synthetic route, common process-related impurities in the synthesis of brominated pyrimidines can include:
-
Unreacted starting materials: Such as the corresponding unbrominated pyrimidine.
-
Over-brominated or di-brominated species: Formation of these by-products is a common issue in bromination reactions.
-
Isomers: Depending on the synthetic strategy, regioisomers may be formed.
-
Reagents and catalysts: Residual reagents or catalysts from the reaction mixture.
-
Degradation products: Some pyrimidine derivatives can be sensitive to acidic or basic conditions, or prolonged heating, leading to decomposition.
Troubleshooting Guides
Flash Column Chromatography
Issue 1: The compound does not move from the baseline on the TLC plate, even with a very polar solvent system.
-
Possible Cause: The compound is too polar for the chosen solvent system or is interacting strongly with the acidic silica gel.
-
Solution:
-
Try a more polar solvent system, such as dichloromethane/methanol.
-
If the compound is basic (due to the pyrimidine nitrogens), add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve mobility.[1]
-
Consider using a different stationary phase, such as alumina (neutral or basic), which may be more suitable for basic compounds.
-
Issue 2: The compound and a major impurity have very similar Rf values on the TLC plate, making separation difficult.
-
Possible Cause: The compounds have very similar polarities.
-
Solution:
-
Experiment with different solvent systems. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.
-
Use a shallower solvent gradient during column chromatography to improve resolution.
-
If column chromatography is ineffective, consider preparative HPLC for better separation.
-
Issue 3: The compound appears to be decomposing on the silica gel column.
-
Possible Cause: The compound is unstable on the acidic silica gel.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine.
-
Use a less acidic stationary phase like neutral alumina.
-
Work quickly and avoid leaving the compound on the column for extended periods.
-
Recrystallization
Issue 1: I cannot find a suitable solvent for recrystallization.
-
Possible Cause: The compound may have very high or very low solubility in common solvents.
-
Solution:
-
Systematically test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). A good recrystallization solvent will dissolve the compound when hot but not when cold.[2]
-
Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. Common mixed solvent systems include ethyl acetate/hexane and methanol/water.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.
-
Solution:
-
Use a lower boiling point solvent or a mixed solvent system with a lower overall boiling point.
-
Add a small amount of additional hot solvent to the oiled-out mixture to try and dissolve it, then cool slowly.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Issue 3: The yield after recrystallization is very low.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or the cooling was too rapid.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the compound.
-
After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.
-
The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure.
-
Preparative HPLC
Issue 1: Poor peak shape (tailing or fronting).
-
Possible Cause: Mass overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.
-
Solution:
-
Reduce the amount of sample injected onto the column.
-
For basic compounds like pyrimidines, adding an acid modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase can improve peak shape by protonating the basic sites.
-
Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
Issue 2: The compound is not retained on a C18 reversed-phase column.
-
Possible Cause: The compound is too polar for the stationary phase.
-
Solution:
-
Use a more polar stationary phase, such as a C18 column with a polar end-capping or a phenyl-hexyl column.
-
Use a highly aqueous mobile phase (e.g., 95% water).
-
Consider using a different chromatography mode, such as normal-phase HPLC.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Pyrimidine and Pyridine Derivatives
| Stationary Phase | Common Solvent Systems (Eluents) | Notes |
| Silica Gel | Hexane / Ethyl Acetate | A good starting point for moderately polar compounds. The polarity is increased by increasing the proportion of ethyl acetate. |
| Silica Gel | Dichloromethane / Methanol | Suitable for more polar compounds. |
| Silica Gel | Hexane / Acetone | An alternative to the hexane/ethyl acetate system. |
| Silica Gel | Hexane / Ethyl Acetate + 0.1-1% Triethylamine | The addition of triethylamine can prevent peak tailing for basic compounds.[1] |
| Alumina (Neutral or Basic) | Hexane / Ethyl Acetate | A good alternative to silica gel for acid-sensitive or basic compounds. |
Table 2: Common Solvents for Recrystallization of Pyrimidine and Pyridine Derivatives
| Solvent Type | Examples | Notes |
| Single Solvents | Ethanol, Methanol, Isopropanol | Often effective for moderately polar solids. |
| Ethyl Acetate, Acetone | Good for dissolving a range of organic compounds. | |
| Hexane, Heptane, Toluene | Suitable for less polar compounds. | |
| Mixed Solvents | Ethyl Acetate / Hexane | A common combination for creating a solvent system with tunable polarity. |
| Methanol / Water | Effective for compounds that are soluble in methanol but not in water. | |
| Dichloromethane / Hexane | Another option for adjusting the polarity of the recrystallization medium. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a series of solvent systems (e.g., starting with 9:1 hexane/ethyl acetate and increasing the polarity).
-
The ideal eluent system for the column will give the target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriately sized column (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the solid is insoluble, heat the test tube gently. A good solvent will dissolve the solid when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Protocol 3: General Procedure for Preparative HPLC
-
Analytical Method Development:
-
Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with an additive like 0.1% formic acid).
-
-
Scale-Up:
-
Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.
-
-
Sample Preparation:
-
Dissolve the partially purified compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of the target compound using a fraction collector, often triggered by a UV detector.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize or perform a liquid-liquid extraction to isolate the final compound.
-
Mandatory Visualization
References
Technical Support Center: Synthesis of 5-Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 5-substituted pyrimidines, a critical process in drug discovery and medicinal chemistry.[1][2] The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments, particularly when using palladium-catalyzed cross-coupling reactions to introduce substituents at the 5-position of the pyrimidine ring.[1]
Problem 1: Low yield of the desired 5-substituted pyrimidine with significant homocoupling byproduct.
Q: My Suzuki-Miyaura coupling reaction to synthesize a 5-arylpyrimidine is producing a low yield of my target compound and a significant amount of a biaryl byproduct derived from the boronic acid. What is causing this and how can I fix it?
A: This side reaction is known as homocoupling, where two molecules of the organoboron reagent couple with each other.[3] It is a common issue in Suzuki-Miyaura reactions and can be influenced by several factors.
Possible Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids.
-
Solution: Ensure the reaction is performed under strictly inert conditions. Degas all solvents and reagents thoroughly by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[3]
-
-
Choice of Palladium Catalyst: The palladium source can influence the prevalence of side reactions. Catalysts in the Pd(II) state, like Pd(OAc)₂, need to be reduced in situ to the active Pd(0) species. This reduction process can sometimes favor homocoupling.[4]
-
Ligand Choice: The ligand used can sterically and electronically influence the catalytic cycle.
-
Base Selection: The strength and type of base can impact the reaction outcome.
-
Solution: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to stronger bases.[4]
-
Data Summary: Effect of Catalyst on Suzuki Coupling
The choice of catalyst can significantly impact the yield of the desired 5-substituted pyrimidine.
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. Data adapted from a study on microwave-assisted Suzuki coupling.[2] |
Problem 2: Dehalogenation is the major side reaction.
Q: In my cross-coupling reaction using a 5-halopyrimidine, I am observing a significant amount of the corresponding unsubstituted pyrimidine. What leads to this dehalogenation?
A: Dehalogenation is a common side reaction where the halogen atom on the pyrimidine ring is replaced by a hydrogen atom. This can occur through various pathways, often competing with the desired cross-coupling.
Possible Causes & Solutions:
-
Catalyst and Reaction Conditions: Certain palladium catalysts and reaction conditions can promote hydrodehalogenation. This is sometimes observed when reaction temperatures are too high or when certain solvents or bases are used.[5]
-
Solution: Screen different palladium catalysts and ligands. A change in the ligand can sometimes suppress the dehalogenation pathway.[6][7] Additionally, try lowering the reaction temperature and monitor the reaction progress carefully to avoid prolonged heating after the starting material is consumed.
-
-
Source of Hydride: The hydrogen atom can come from various sources in the reaction mixture, including the solvent, base, or even the organometallic reagent.
-
Solution: Ensure anhydrous conditions if water is not part of the intended solvent system. Consider using a different solvent or base. For instance, in some cases, changing the solvent from toluene to dioxane has been shown to influence the extent of dehalogenation.[5]
-
-
Alternative Reduction Pathways: In some cases, reagents like zinc powder in acetic acid can be used specifically for selective dehalogenation, highlighting that certain reducing conditions can favor this outcome.[8]
-
Solution: Avoid unintentional reducing agents in your reaction mixture. Ensure the purity of all starting materials and reagents.
-
Problem 3: Sluggish reaction or incomplete conversion.
Q: My reaction to form a 5-substituted pyrimidine is very slow, or it stalls before all the starting material is consumed. What are the likely causes and solutions?
A: Low conversion can be attributed to several factors, including inefficient catalyst activation, suboptimal reaction conditions, or issues with reactant purity.[9]
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.
-
Solution: Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper handling to avoid exposure to air and moisture, which can deactivate some catalysts.
-
-
Suboptimal Temperature: The reaction may require more thermal energy to proceed efficiently.
-
Solution: Gradually increase the reaction temperature. Microwave-assisted heating can often accelerate the reaction, drastically reducing reaction times from hours to minutes.[2]
-
-
Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Inappropriate Base: The base may not be effective enough to facilitate the transmetalation step of the catalytic cycle.
-
Solution: Test a range of bases, from milder options like K₂CO₃ to stronger ones like Cs₂CO₃ or K₃PO₄, to find the optimal conditions for your specific substrates.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions used to synthesize 5-substituted pyrimidines?
A1: The most common methods involve the palladium-catalyzed cross-coupling of a 5-halopyrimidine (typically 5-bromopyrimidine) with various coupling partners.[1] These include:
-
Suzuki-Miyaura Coupling: Reacts with an organoboron reagent (boronic acid or ester) to form a C-C bond.[1]
-
Heck Coupling: Reacts with an alkene to form a C-C bond.[1]
-
Sonogashira Coupling: Reacts with a terminal alkyne to form a C-C bond.[1]
-
Buchwald-Hartwig Amination: Reacts with an amine to form a C-N bond.[1]
-
Stille Coupling: Reacts with an organotin reagent to form a C-C bond.[1]
Q2: How can I effectively purify my 5-substituted pyrimidine product?
A2: The purification strategy depends on the physical properties of your compound and the nature of the impurities. Common techniques include:
-
Flash Column Chromatography: This is a widely used technique for separating compounds based on polarity. It is highly effective for removing both polar and non-polar impurities from complex reaction mixtures.[10]
-
Recrystallization: If your product is a solid, recrystallization is a cost-effective method for achieving high purity.[10] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[10]
-
Solid-Phase Extraction (SPE): SPE can be used for rapid purification by passing the sample through a cartridge containing a solid sorbent that retains either the product or the impurities.[10]
Q3: Can I introduce substituents at the 5-position without using a halogenated pyrimidine?
A3: Yes, while starting from 5-halopyrimidines is very common, other methods exist. For example, pyrimidinyl tosylates can serve as electrophilic partners in cross-coupling reactions, such as the Hiyama coupling with organosilanes.[11] Additionally, de novo synthesis strategies, which build the pyrimidine ring from acyclic precursors, allow for the incorporation of a substituent at the 5-position from the outset.[12][13]
Visualizations
Reaction Pathways and Workflows
Caption: Catalytic cycle for Suzuki-Miyaura coupling and common side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: A typical workflow for synthesis and purification.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general framework for the synthesis of 5-arylpyrimidines from a halogenated pyrimidine and an arylboronic acid using microwave irradiation.[2]
Materials:
-
Halogenated pyrimidine (e.g., 5-bromopyrimidine) (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[2]
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[2]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[2]
-
Seal the vial with a cap and place it in the microwave reactor.[2]
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.[2]
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter the mixture and concentrate the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted pyrimidine.[2]
Protocol 2: General Procedure for Purification by Recrystallization
This protocol is suitable for the purification of solid 5-substituted pyrimidine products.[10]
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Common solvents include ethanol, methanol, ethyl acetate, and water.[10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the selected hot solvent to form a saturated solution.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. For maximum recovery, subsequently cool the flask in an ice bath.[10]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CN105859726A - Method for selective dehalogenation in pyrimidine fused ring - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Technical Support Center: Improving Assay Solubility of 5-Bromo-4-isopentylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Bromo-4-isopentylpyrimidine and other poorly soluble small molecules during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor aqueous solubility of this compound?
A1: The low aqueous solubility of this compound can be attributed to its molecular structure. Key contributing factors include:
-
High Lipophilicity: The presence of an isopentyl group, a five-carbon alkyl chain, significantly increases the molecule's hydrophobicity (lipophilicity), leading to a preference for non-polar environments over aqueous solutions.[1]
-
Crystal Lattice Energy: A stable and strong crystal structure requires substantial energy to break apart, which can result in lower solubility.[1]
-
Poor Solvation: The molecule may not interact favorably with water molecules, which is a prerequisite for dissolution.[1]
Q2: I'm observing precipitation when I dilute my this compound stock solution (in DMSO) into my aqueous assay buffer. What is happening and how can I prevent it?
A2: This phenomenon is common and is often referred to as "precipitation upon dilution."[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many lipophilic compounds at high concentrations. However, when this concentrated stock is introduced into an aqueous buffer, the compound's local concentration can momentarily exceed its solubility limit in the new, predominantly aqueous environment, causing it to precipitate.[1]
To prevent this, you can try the following:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.[2]
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of the buffer, try adding the buffer to the stock solution gradually while vortexing. Alternatively, perform a serial dilution of the stock solution in a mixture of the buffer and an organic co-solvent.[2][3]
-
Increase the Final DMSO Concentration (with caution): While higher DMSO concentrations can maintain solubility, they can also be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line, which is typically below 0.5% for most cell-based assays.[4][5][6]
Q3: Can the solid form of this compound affect its solubility?
A3: Absolutely. The solid-state properties of a compound are critical to its solubility. Different solid forms, such as polymorphs, solvates, hydrates, or an amorphous form, can have different solubilities and dissolution rates. Amorphous forms are generally more soluble than their crystalline counterparts because they lack a highly organized crystal lattice structure.[1]
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, other organic solvents can be used, though their compatibility with your specific assay must be verified. Common alternatives include:
-
Ethanol or Methanol: Pyrimidine and its derivatives are often soluble in alcohols.[7][8] However, these can also be toxic to cells at higher concentrations.
-
N,N-Dimethylformamide (DMF): Studies on pyrimidine derivatives have shown good solubility in DMF.[9][10]
-
Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs like PEG300 and PEG400 can be effective co-solvents.
It is essential to always include a vehicle control in your experiments to account for any effects of the solvent on the assay.[6]
Troubleshooting Guides
Issue 1: Compound precipitates in the stock solution over time.
-
Possible Cause: The compound may be degrading, or the solvent may have absorbed water, reducing its solvating power. DMSO is known to be hygroscopic.[6]
-
Troubleshooting Steps:
-
Fresh Stock Preparation: Prepare fresh stock solutions more frequently.
-
Proper Storage: Store stock solutions in tightly sealed vials at the recommended temperature (e.g., -20°C or -80°C) to minimize degradation and water absorption.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.
-
Issue 2: Inconsistent results or poor reproducibility in biological assays.
-
Possible Cause: The compound may not be fully dissolved in the assay medium, leading to variable concentrations in different wells.
-
Troubleshooting Steps:
-
Visual Inspection: Before running the assay, visually inspect the diluted compound in the assay medium for any signs of precipitation or cloudiness.
-
Sonication: Briefly sonicate the diluted solution to aid in the dissolution of any small, undissolved particles.
-
Use of Solubilizing Excipients: Consider incorporating solubilizing agents like cyclodextrins or non-ionic surfactants into your assay buffer.
-
Data Presentation: Comparison of Solubilization Strategies
The following table summarizes common strategies for improving the solubility of poorly water-soluble compounds like this compound for in vitro assays.
| Strategy | Advantages | Disadvantages | Considerations for this compound |
| Co-solvents (e.g., DMSO, Ethanol, PEG) | Simple and widely used.[11] Can achieve high stock concentrations. | Can be toxic to cells, especially at higher concentrations.[4][5] May interfere with the assay or protein function.[12] | Start with DMSO, but determine the maximum tolerable concentration for your cell line (ideally ≤ 0.5%).[6] |
| pH Adjustment | Can significantly increase the solubility of ionizable compounds.[7] | This compound is unlikely to be significantly ionizable within a physiologically relevant pH range. The assay itself may be pH-sensitive. | The pyrimidine ring has basic properties, but the pKa may not be in a range where pH adjustment is effective and compatible with the assay conditions. |
| Cyclodextrins (e.g., HP-β-CD) | Generally low toxicity.[13][14] Can form inclusion complexes to increase aqueous solubility.[15][16] | May not be effective for all molecules. Can sometimes extract lipids from cell membranes at high concentrations.[17] | A good option to explore, especially if co-solvents prove to be too toxic. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[13] |
| Surfactants (e.g., Tween® 80, Poloxamers) | Effective at low concentrations.[18][19] Can form micelles that encapsulate hydrophobic compounds.[20] | Can be cytotoxic.[21] May denature proteins or interfere with assay components.[22] | Non-ionic surfactants are generally preferred due to lower toxicity.[19] A concentration screen is necessary to find a non-toxic working concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution with a Co-solvent (DMSO)
-
Determine Molecular Weight: Obtain the molecular weight (MW) of this compound.
-
Calculate Required Mass: Calculate the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol ) x 1000
-
-
Weighing: Carefully weigh the calculated amount of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Using Cyclodextrins to Enhance Solubility
-
Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., 10-40% w/v Hydroxypropyl-β-cyclodextrin) in your aqueous assay buffer.[23]
-
Add Compound: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture vigorously at room temperature overnight to allow for the formation of inclusion complexes.[23]
-
Separation of Undissolved Compound: Centrifuge or filter the solution to remove any undissolved compound.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Assay Preparation: Use the resulting clear solution as your stock for further dilutions in the assay.
Protocol 3: Micellar Solubilization with a Surfactant
-
Surfactant Selection: Choose a non-ionic surfactant with low cytotoxicity, such as Tween® 20 or Tween® 80.[3]
-
Determine Critical Micelle Concentration (CMC): If not known, find the CMC of the surfactant in your assay buffer. The working concentration should be above the CMC.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your assay buffer at a concentration several-fold higher than the final desired concentration.
-
Dissolve Compound: Dissolve your this compound stock (in a minimal amount of organic solvent) into the surfactant solution.
-
Equilibration: Gently mix and allow the solution to equilibrate.
-
Toxicity Control: Run a parallel experiment with the surfactant alone at the same concentration to ensure it does not affect cell viability or the assay readout.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. quora.com [quora.com]
- 13. Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
- 16. scispace.com [scispace.com]
- 17. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. jocpr.com [jocpr.com]
- 20. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: 5-Bromo-4-isopentylpyrimidine Reaction Condition Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-isopentylpyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in a Suzuki-Miyaura coupling with a bromopyrimidine substrate can arise from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.
Potential Causes:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to catalyst poisoning and deactivation.[1][2]
-
Poor Oxidative Addition: While the C-Br bond on the electron-deficient pyrimidine ring should facilitate oxidative addition, other factors might be hindering this crucial step.[2]
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Consider using more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling heteroaryl halides.[2]
-
Utilize pre-formed Pd(0) catalysts or pre-catalysts that readily generate the active catalytic species.
-
-
Base and Solvent Optimization:
-
The base is crucial for activating the boronic acid.[1] A common issue is insolubility of the reagents. Ensure the chosen solvent system sufficiently dissolves all components.
-
If base-labile functional groups are present, consider milder bases like potassium fluoride (KF), though this may decrease the reaction rate.[3]
-
-
Ensure Rigorous Inert Conditions:
-
Reagent Quality:
-
Ensure that the this compound, boronic acid (or ester), base, and solvent are pure and dry. Impurities can poison the catalyst.[1]
-
Q2: I am observing significant side product formation, such as debromination or homocoupling of the boronic acid, in my Suzuki coupling reaction. How can I minimize these side reactions?
A2: Side product formation is a common challenge in cross-coupling reactions. Homocoupling of the boronic acid is often promoted by the presence of oxygen, while protodebromination (replacement of the bromine with a hydrogen atom) can also occur.
Strategies to Minimize Side Products:
-
Rigorous Degassing: Employ thorough degassing techniques for all solvents and the reaction mixture. Freeze-pump-thaw cycles are highly effective.[1]
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid can minimize its decomposition and homocoupling.
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions. Monitor the reaction progress closely to find the optimal balance between product formation and side reactions.
Q3: My Buchwald-Hartwig amination of this compound is not proceeding. What are the key parameters to investigate?
A3: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the careful selection of reaction components.
Key Parameters for Optimization:
-
Catalyst and Ligand: The choice of the phosphine ligand is critical. Bulky, electron-rich ligands are often required, especially for less reactive aryl halides.[4] For challenging substrates, consider specialized ligands like XPhos or BINAP.[5]
-
Base: Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOt-Bu) are typically required to deprotonate the amine and facilitate the catalytic cycle.[4][6] However, be mindful of base-sensitive functional groups in your substrate.[2]
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are commonly used.[7] Ensure the solvent is anhydrous and degassed.
-
Temperature: Reaction temperatures typically range from room temperature to over 100 °C.[4] Microwave irradiation can sometimes improve yields and reduce reaction times.[5]
Data Presentation: Representative Reaction Conditions
The following tables summarize representative reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on a closely related substrate, 5-Bromo-2-chloro-4-methoxypyrimidine. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling [8]
| Entry | Arylboronic Acid | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O | 90 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 8 | 88 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (4) | XPhos (8) | Na₂CO₃ (2.0) | DMF | 110 | 10 | 78 |
Yields are representative and may vary depending on the specific boronic acid and further optimization.
Table 2: Representative Conditions for Buchwald-Hartwig Amination [7]
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 90 | 16 | 89 |
| 4 | tert-Butylamine | Pd(OAc)₂ (4) | tBu₃P-HBF₄ (8) | KOtBu (1.8) | Dioxane | 100 | 20 | 75 |
The reactions demonstrate selective amination at the more reactive C-Br bond. Yields are representative.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling: [8]
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and, if required, the ligand.
-
Degassing: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed organic solvent and degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination: [7]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for coupling of this compound.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination reactions.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling
This guide provides troubleshooting for common issues encountered during palladium-catalyzed cross-coupling reactions involving pyrimidine substrates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with a chloropyrimidine substrate shows low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low conversion with chloropyrimidine substrates is a frequent challenge. The primary culprits are often related to the catalyst system, reaction conditions, and the inherent properties of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can complicate these reactions.[1]
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this by promoting the desired catalytic cycle and stabilizing the active palladium species.[2][3][4][5]
-
Inactive Catalyst: 2-chloropyrimidines are less reactive than their bromo or iodo counterparts, making the oxidative addition step slower.[6] A highly active catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3][6] Consider using pre-formed catalysts (e.g., XPhos Pd G3) which can ensure a more consistent generation of the active Pd(0) species.[4][7]
-
-
Optimize Reaction Conditions:
-
Base Selection: The base is critical for the transmetalation step. A weak base may not be sufficient. Screen common bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][4] For base-sensitive substrates, milder bases may be necessary, potentially requiring higher temperatures.[5]
-
Solvent and Temperature: Ensure reagents are fully soluble. Common solvents include 1,4-dioxane, toluene, or DMF, often with a small amount of water.[1][4] These reactions typically require heating, often between 80-120 °C.[4][5] Microwave irradiation can sometimes significantly shorten reaction times and improve yields.[5][8]
-
Anhydrous & Deoxygenated Conditions: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Solvents and reagents should be anhydrous and thoroughly degassed to prevent catalyst oxidation and side reactions like boronic acid decomposition.[1][4]
-
-
Assess Reagent Quality:
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sub_reagent1 [label="Boronic Acid Decomposition?", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reagent1 [label="Use fresh boronic acid or\na more stable pinacol ester.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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cat_eval -> sub_cat1; sub_cat1 -> sol_cat1 [label="Solution"]; sol_cat1 -> cond_opt;
cat_eval -> sub_cat2; sub_cat2 -> sol_cat2 [label="Solution"]; sol_cat2 -> cond_opt;
cond_opt -> sub_cond1; sub_cond1 -> sol_cond1 [label="Solution"]; sol_cond1 -> reagent_qual;
cond_opt -> sub_cond2; sub_cond2 -> sol_cond2 [label="Solution"]; sol_cond2 -> reagent_qual;
reagent_qual -> sub_reagent1; sub_reagent1 -> sol_reagent1 [label="Solution"]; sol_reagent1 -> success; }
Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.
Q2: My Buchwald-Hartwig amination is giving a complex mixture of products. What are the likely side products?
A2: Besides unreacted starting materials, several side products can arise in Buchwald-Hartwig aminations involving pyrimidines:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can occur if the catalyst reacts with hydride sources in the mixture (e.g., solvent, amine base).[6]
-
Amine Homocoupling: While less common, side reactions involving the amine coupling partner can occur.
-
Catalyst Decomposition: Formation of palladium black is a visual indicator of catalyst decomposition, which can lead to a complex mixture and halt the desired reaction.[4]
-
Solvolysis Products: If the reaction is not strictly anhydrous, hydrolysis of the halo-pyrimidine can lead to hydroxypyrimidine byproducts.[5]
-
Polymerization: For certain substrates with multiple reactive sites, polymerization can be a competing pathway.[9]
Q3: I am observing the formation of palladium black in my reaction. What causes this and how can I prevent it?
A3: The formation of palladium black (finely divided palladium metal) indicates that the active Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[4][10]
Common Causes and Prevention Strategies:
-
Inadequate Ligand: The ligand's role is to stabilize the soluble, monomeric Pd(0) species. If the ligand is not bulky or electron-rich enough, or if the ligand-to-palladium ratio is too low, the catalyst can aggregate.[11]
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos) or NHC ligands. Ensure an appropriate ligand:Pd ratio, typically ranging from 1:1 to 4:1 depending on the specific system.
-
-
High Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways.
-
Solution: Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability. Do not exceed the recommended temperature for the specific catalyst system.
-
-
High Concentration: Very high reactant concentrations can sometimes promote aggregation.
-
Solution: While counterintuitive, slightly lowering the concentration may improve catalyst lifetime in some cases.
-
// Nodes Active_Pd [label="Active Catalyst\nL₂Pd(0)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive_Pd [label="Inactive Pd Black\n(Aggregated Pd)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause1 [label="Insufficient Ligand\n(Low L:Pd Ratio)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 [label="High Temperature", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3 [label="Ligand Degradation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Active_Pd -> Inactive_Pd [label="Deactivation\n(Aggregation)", color="#EA4335", fontcolor="#202124"]; Cause1 -> Active_Pd [dir=back, style=dashed, color="#5F6368", label="Stabilizes"]; Cause2 -> Inactive_Pd [style=solid, color="#EA4335", label="Promotes"]; Cause3 -> Inactive_Pd [style=solid, color="#EA4335", label="Leads to"]; }
Caption: Common pathways for palladium catalyst deactivation to palladium black.
Data Presentation: Ligand & Base Screening
The choice of ligand and base is critical for successful pyrimidine couplings. The following table summarizes general recommendations for different coupling types.
| Coupling Type | Recommended Ligands | Common Bases | Typical Solvents | Temperature (°C) |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos, Pd(PPh₃)₄ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80 - 120 |
| Buchwald-Hartwig | XPhos, tBuXPhos, BINAP | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Sonogashira | PPh₃, Xantphos (with Cu(I) co-catalyst) | Et₃N, DIPA | THF, DMF | RT - 80 |
| Heck | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100 - 120 |
Data compiled from multiple sources.[1][4][5][12][13]
Key Experimental Protocols
Protocol 1: General Setup for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for setting up a Suzuki-Miyaura reaction with a pyrimidine halide.
Materials:
-
Pyrimidine halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the pyrimidine halide, arylboronic acid, base, and palladium pre-catalyst.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure the exclusion of oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.[14][15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a quick and effective way to qualitatively monitor reaction progress.[14]
Procedure:
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate baseline. Also spot the starting material(s) for comparison.
-
Elution: Place the plate in a TLC chamber containing an appropriate eluent system (e.g., Hexane/Ethyl Acetate).
-
Visualization: After the solvent front has ascended the plate, remove it and visualize the spots under a UV lamp.[14]
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. Calculate the Retention Factor (Rf) for each spot to track components.[14]
// Nodes start [label="Start Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; take_aliquot [label="Take Aliquot from\nReaction Mixture", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; spot_tlc [label="Spot on TLC Plate\n(with Standards)", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; develop_tlc [label="Develop Plate\nin Solvent Chamber", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; visualize [label="Visualize under UV Lamp", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Spots:\nDisappearance of SM?\nAppearance of Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; continue_rxn [label="Continue Reaction", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Reaction Complete,\nProceed to Work-up", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> take_aliquot; take_aliquot -> spot_tlc; spot_tlc -> develop_tlc; develop_tlc -> visualize; visualize -> analyze; analyze -> continue_rxn [label="No"]; analyze -> workup [label="Yes"]; continue_rxn -> take_aliquot [style=dashed, label="After Time Interval"]; }
Caption: General workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Technical Support Center: Debromination of 5-Bromopyrimidines
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions to mitigate and prevent the undesired debromination of 5-bromopyrimidines during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problematic side reaction?
A1: Debromination is a chemical reaction that involves the cleavage of a carbon-bromine bond, where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This side reaction is problematic as it consumes the 5-bromopyrimidine starting material, leading to a lower yield of the desired product.[1] It also complicates the purification process due to the formation of undesired byproducts that may have similar polarities to the target molecule.[2]
Q2: What are the primary causes of debromination in reactions involving 5-bromopyrimidines?
A2: Debromination of 5-bromopyrimidines, particularly in palladium-catalyzed cross-coupling reactions, can be triggered by several factors:
-
Reductive Conditions : The presence of reducing agents or hydride sources in the reaction mixture is a primary cause.[1] These can be impurities like water or alcohols, or can be generated in-situ from the decomposition of solvents or bases.[1][2]
-
High Reaction Temperatures : Elevated temperatures can increase the rate of the debromination side reaction, which often has a higher activation energy than the desired coupling reaction.[1][2]
-
Inappropriate Base : The use of strong bases, such as sodium tert-butoxide (NaOt-Bu) or sodium hydroxide (NaOH), can promote hydrodehalogenation.[1][2]
-
Catalyst and Ligand Choice : Certain palladium catalysts and ligands, if not properly optimized, can favor pathways leading to debromination.[1][3]
-
Prolonged Reaction Times : Allowing a reaction to continue long after the starting material has been consumed can lead to the gradual debromination of the product.[2]
-
Solvent Choice : Polar aprotic solvents like DMF can sometimes decompose at high temperatures to generate species that act as hydride donors, promoting reductive dehalogenation.[1]
Q3: Is debromination more likely in certain types of reactions?
A3: Yes, debromination is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings.[3][4] This is often due to the generation of palladium hydride species within the catalytic cycle, which can then react with the 5-bromopyrimidine to cause reductive dehalogenation.[3]
Troubleshooting Guides
Issue: Significant debromination observed during a Suzuki-Miyaura coupling of a 5-bromopyrimidine.
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a major pyrimidine byproduct lacking the bromine atom, as identified by LC-MS or NMR.
-
Complex purification due to similar polarities of the desired product and the debrominated byproduct.[5]
This workflow provides a step-by-step process to diagnose and resolve the issue. It is recommended to address these variables sequentially.
Caption: A step-by-step workflow for troubleshooting debromination.
Data Presentation
The selection of reaction parameters plays a crucial role in minimizing the debromination of 5-bromopyrimidines. The following tables provide an illustrative summary of how different components can influence the outcome of a cross-coupling reaction.
Table 1: Influence of Base on Debromination Data is illustrative and based on general trends reported for aryl halides.[2]
| Base | Strength | Typical Observation | Recommendation |
| NaOH, NaOt-Bu | Strong | Can promote hydrodehalogenation, leading to significant debromination.[2] | Avoid if possible; use only if necessary for substrate activation. |
| K₃PO₄ | Moderate | Often effective at promoting coupling while minimizing debromination.[2][3] | A good first choice for many cross-coupling reactions. |
| Cs₂CO₃, K₂CO₃ | Mild | Generally associated with lower levels of debromination.[1][3] | Excellent alternatives to stronger bases, especially with sensitive substrates. |
Table 2: Influence of Solvent and Temperature on Debromination Data is illustrative and based on general trends reported for aryl halides.[1][2]
| Solvent | Temperature | Typical Observation | Recommendation |
| DMF, Dioxane | > 100 °C | Higher temperatures can accelerate debromination.[1][2] Solvents may decompose, providing a hydride source.[1] | Lower the temperature in 10-20 °C increments.[2] |
| Toluene, THF | 60 - 80 °C | Milder conditions generally suppress the debromination pathway.[5] | Use less coordinating, aprotic solvents at the lowest effective temperature.[1][3] |
| Alcohols (e.g., MeOH) | Variable | Can act as a hydride source, leading to reductive debromination.[2] | Avoid protic solvents unless required by the specific reaction mechanism.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Debromination
This protocol outlines a general method for the Suzuki-Miyaura coupling of a 5-bromopyrimidine with an arylboronic acid, incorporating strategies to reduce the risk of debromination.
-
Reagents & Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 2 mol%)[3][5]
-
Ligand (if required, e.g., SPhos, 4 mol%)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[3][5]
-
Degassed water (if using a two-phase system, e.g., 4:1 v/v solvent:water)[3]
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-bromopyrimidine, arylboronic acid, and potassium phosphate (K₃PO₄).[5]
-
In a separate vial, if using a Pd(II) source, pre-form the active Pd(0) catalyst by mixing the palladium precatalyst and ligand in a small amount of solvent. Otherwise, add the pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) directly to the flask.[3]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[3][5]
-
Add the degassed solvent (and water, if applicable) via syringe.[3]
-
Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.[2][3]
-
Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating.[2]
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][5]
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[1][2]
-
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation : At each time point, withdraw a ~5 µL aliquot from the reaction mixture using a syringe. Immediately dilute the aliquot in 1 mL of a 1:1 mixture of acetonitrile and water.[1]
-
LC-MS Conditions :
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A : 0.1% Formic Acid in Water.[1]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.[1]
-
Flow Rate : 0.4 mL/min.[1]
-
Detection : UV at 254 nm and positive ion mode ESI-MS.[1]
-
-
Analysis : Identify peaks for the starting material, desired product, and the debrominated byproduct based on their retention times and mass-to-charge ratios (m/z). Quantify the relative peak areas to determine the reaction conversion and the extent of byproduct formation.[1]
Visualizations
Caption: Key factors contributing to the debromination side reaction.
References
Stability issues of 5-Bromo-4-isopentylpyrimidine in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 5-Bromo-4-isopentylpyrimidine. The information is tailored for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[1][2] Some suppliers may also list storage at 2-8°C for shorter periods.[3] Always store the compound in a tightly sealed container to protect it from moisture and air.
Q2: I noticed the color of my this compound has changed from white/off-white to a yellowish or brownish hue. What does this indicate?
A color change often suggests degradation of the compound. This could be due to oxidation, exposure to light, or slow decomposition at ambient temperatures. It is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or GC-MS, before proceeding with your experiment. For general guidance, similar halogenated compounds are sensitive to light and air.[4]
Q3: My this compound has been stored at room temperature for an extended period. Is it still usable?
While some brominated pyrimidines are stable at room temperature in closed containers for a short time[5], prolonged storage at ambient temperatures is not recommended for this compound.[1][2][3] Higher temperatures can accelerate degradation. We strongly advise re-analyzing the compound's purity before use.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the structure and related compounds, potential degradation can occur through:
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, especially if exposed to moisture and acidic or basic conditions.
-
Oxidation: The isopentyl group or the pyrimidine ring itself can undergo oxidation when exposed to air. Aldehydes, for instance, are known to oxidize to carboxylic acids in the presence of air.[6]
-
Debromination: Similar to other brominated heterocyclic compounds, there is a possibility of losing the bromine atom, especially under reductive conditions or upon exposure to certain nucleophiles. Electron attachment can induce the release of a bromine anion.[7]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in many organic molecules, including those with aromatic rings.
Q5: What substances are incompatible with this compound?
To prevent potentially hazardous reactions and degradation of the compound, avoid storing it with or near:
Store in a designated area for chemical reagents, away from heat sources and open flames.[9]
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (long-term)[1][2], 2-8°C (short-term)[3] | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) is ideal. | To prevent oxidation.[6] |
| Container | Tightly sealed, amber glass vial. | To protect from moisture and light.[4] |
| Location | Cool, dry, well-ventilated area. | Standard safe laboratory practice.[5][10] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
3. Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound).
-
Gradient Program:
-
Start with 80% Solvent A.
-
Linearly increase to 95% Solvent B over 15 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
-
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol can help identify volatile degradation products or residual solvents.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents:
-
Dichloromethane or Ethyl acetate (GC grade)
-
Helium (carrier gas)
3. Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of any other peaks to identify potential impurities by comparing them to spectral libraries.
-
Visual Troubleshooting Guide
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chempanda.com [chempanda.com]
- 5. 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 9. dess.uccs.edu [dess.uccs.edu]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purity Assessment of 5-Substituted Pyrimidines
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for assessing the purity of 5-substituted pyrimidines.
General Workflow for Purity Assessment
The purity assessment of a 5-substituted pyrimidine Active Pharmaceutical Ingredient (API) is a systematic process. It begins with understanding the molecule's stability through forced degradation studies, followed by the development and validation of a stability-indicating analytical method. This validated method is then used for routine quality control and to establish a comprehensive impurity profile.
Caption: General workflow for purity assessment of 5-substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for routine purity analysis of 5-substituted pyrimidines?
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the most common and robust method for routine purity analysis.[1] It offers excellent resolution for separating the main compound from process-related impurities and degradation products.[2] Gas Chromatography (GC) may be suitable for volatile and thermally stable pyrimidines, while Quantitative NMR (qNMR) is a powerful tool for determining absolute purity without a reference standard of the analyte itself.[3][4]
Q2: What are "Forced Degradation Studies" and why are they necessary?
Forced degradation studies involve intentionally exposing the drug substance to harsh conditions like acid, base, heat, light, and oxidation to accelerate its decomposition.[5][6] These studies are mandated by regulatory agencies like the FDA and ICH.[6][7] Their primary purposes are:
-
To identify likely degradation products that could form under normal storage conditions.[8]
-
To understand the degradation pathways and intrinsic stability of the molecule.[6][7]
-
To develop and validate a "stability-indicating" analytical method that can separate and quantify the active ingredient from all potential degradants, ensuring the method is specific.[8][9]
Q3: What are the key parameters for validating an analytical method according to ICH guidelines?
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[10][11] Key validation parameters as per ICH guidelines (Q2(R1)/Q2(R2)) include:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[9][12]
-
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range : The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[10]
-
Accuracy : The closeness of the test results to the true value, often determined by percent recovery of a spiked analyte.[10][11]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[11]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[11]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][11]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[12]
| Validation Parameter | Purpose | Commonly Required For |
| Specificity | Ensure no interference from impurities, degradants, or matrix components.[12] | Identification, Purity, Assay |
| Accuracy | Determine how close the measured value is to the true value.[10] | Purity (Quantitative), Assay |
| Precision | Measure the variability of results from repeated measurements.[11] | Purity (Quantitative), Assay |
| LOD | Establish the lowest concentration that can be detected.[11] | Purity (Limit Tests) |
| LOQ | Establish the lowest concentration that can be accurately measured.[9] | Purity (Quantitative) |
| Linearity | Confirm a proportional relationship between concentration and response.[9] | Purity (Quantitative), Assay |
| Range | Define the concentration interval where the method is valid.[10] | Purity (Quantitative), Assay |
| Robustness | Assess the method's reliability during normal use with minor variations.[12] | Purity (Quantitative), Assay |
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Caption: Troubleshooting guide for common HPLC issues.
Q: My main peak is tailing. What should I do? A: Peak tailing is common with basic compounds like pyrimidines due to interactions with residual silanols on the silica-based column.
-
Adjust Mobile Phase pH : For basic compounds, lowering the mobile phase pH can protonate the analyte and reduce secondary interactions, leading to more symmetric peaks.[13]
-
Increase Buffer Strength : An inadequate buffer concentration can lead to tailing. Increasing the concentration can improve peak shape.
-
Use a Different Column : Consider using a column with end-capping or a different stationary phase designed to minimize silanol interactions.
-
Add an Ion-Pair Reagent : A reagent like trifluoroacetic acid (TFA) can be added to the mobile phase to mask residual silanols.[2]
Q: I see unexpected peaks in my chromatogram. What could they be? A: Unexpected peaks can be contaminants, side products from the synthesis, or degradation products.
-
Synthesis Side Products : Review the synthesis pathway for potential side reactions. For example, in a Biginelli reaction for pyrimidine synthesis, Hantzsch-type dihydropyridines can be a competing product.[14] Dimerization of intermediates can also occur.[15]
-
Degradation Products : If the sample was exposed to light, heat, or non-neutral pH, the peaks could be degradants. Compare the chromatogram to those from forced degradation studies to confirm.
-
System Contamination : Inject a blank (mobile phase only) to ensure the peaks are not coming from the HPLC system or solvent contamination.
Q: My retention times are shifting between runs. What is the cause? A: Retention time instability is often due to issues with the mobile phase or the column.
-
Mobile Phase Preparation : Ensure the mobile phase is prepared consistently and is properly degassed. Inconsistent composition, especially in gradient elution, will cause shifts.[13]
-
Column Equilibration : Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of shifting retention times.
-
Pump Performance : Check for leaks in the pump or faulty check valves, which can lead to inconsistent flow rates.[13]
-
Temperature Fluctuation : Use a column oven to maintain a consistent temperature, as temperature affects viscosity and retention.
Experimental Protocols
Protocol 1: General Purpose Reverse-Phase HPLC Method for Purity
This protocol is a starting point for developing a stability-indicating method for 5-substituted pyrimidines.
-
Instrumentation : HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase Preparation :
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.[14]
-
Detection : UV at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 254 nm or 260 nm).[14][16]
-
Injection Volume : 10 µL.[14]
-
Gradient Elution :
-
Start with 95% Solvent A / 5% Solvent B.
-
Linearly increase to 95% Solvent B over 15 minutes.
-
Hold at 95% B for 5 minutes to elute any strongly retained compounds.
-
Return to initial conditions and equilibrate for at least 5 minutes before the next injection.[14]
-
-
-
Sample Preparation : Dissolve the pyrimidine sample in the initial mobile phase composition or a compatible solvent (e.g., a mixture of water/acetonitrile or water/methanol) to a known concentration (e.g., 1 mg/mL).[2]
| Parameter | Typical Value / Condition | Reference |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | [1][14] |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA | [2][14] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA | [2] |
| Flow Rate | 1.0 - 1.5 mL/min | [1][14] |
| Detection | UV Absorbance (e.g., 254 nm, 260 nm) | [14][16] |
| Temperature | Ambient or controlled (e.g., 25 °C) | [1] |
| Mode | Gradient or Isocratic | [1] |
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity Determination
This method determines purity by comparing the integral of an analyte's signal to that of a certified internal standard.[4]
-
Sample Preparation :
-
Accurately weigh (to 0.01 mg) about 5-10 mg of the 5-substituted pyrimidine sample into a clean NMR tube.[3]
-
Accurately weigh and add a known amount of a certified internal calibrant (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.
-
Add a precise volume of a deuterated solvent (e.g., 600 µL of DMSO-d6 or CDCl3) to fully dissolve both the sample and the standard.[3]
-
-
NMR Instrument Parameters :
-
Spectrometer : 400 MHz or higher for better signal dispersion.
-
Pulse Program : A standard single-pulse experiment ('zg' on Bruker).[3]
-
Relaxation Delay (d1) : Set a long relaxation delay (e.g., 5 times the longest T1 of any proton being integrated) to ensure full magnetization recovery. This is critical for accurate quantification. A value of 30-60 seconds is common.
-
Number of Scans : Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a good signal-to-noise ratio (>150:1) for the signals to be integrated.[3]
-
-
Data Processing and Calculation :
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate at least one well-resolved signal for the analyte and one for the internal standard.
-
Calculate the purity using the following formula[4]: Purity (%) = (Int_t / n_t) * (n_IC / Int_IC) * (MW_t / MW_IC) * (m_IC / m_s) * P_IC Where:
-
Int : Integral value
-
n : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the internal calibrant
-
t : Target analyte
-
s : Sample
-
IC : Internal Calibrant
-
-
| Parameter | Typical Value / Condition | Purpose |
| Solvent | DMSO-d6, CDCl3, D2O | Dissolve sample and standard. |
| Internal Standard | Maleic Acid, Dimethyl Sulfone | Certified reference for quantification. |
| Relaxation Delay (d1) | > 5 x T1 (e.g., 30-60 s) | Ensure full signal relaxation for accurate integration. |
| Pulse Angle | 30-90° | Excite the sample nuclei. |
| Signal-to-Noise | > 150:1 | Ensure integration accuracy. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. wjarr.com [wjarr.com]
- 12. scielo.br [scielo.br]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pure.uva.nl [pure.uva.nl]
Validation & Comparative
Potency Face-Off: 5-Bromo vs. 5-Chloro Pyrimidine Derivatives as Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor development, the pyrimidine scaffold remains a cornerstone. The strategic placement of halogen atoms on this heterocyclic core can significantly influence inhibitory potency and selectivity. This guide provides a direct comparison of the potency of 5-bromo and 5-chloro-pyrimidine derivatives, leveraging experimental data from a study on covalent inhibitors of the Mitogen- and Stress-Activated Kinase 1 (MSK1).
Executive Summary
A direct comparison of a 5-bromo-2-chloropyrimidine analog and its 5-chloro counterpart targeting the C-terminal kinase domain (CTKD) of MSK1 revealed a notable difference in potency. The 5-bromo derivative demonstrated significantly higher potency, highlighting the critical role of the C5 halogen in modulating the inhibitory activity of this class of compounds. This guide will delve into the quantitative data, the experimental methodology used for this determination, and the relevant signaling pathway.
Data Presentation: Potency against MSK1
The inhibitory activities of the 5-bromo and 5-chloro pyrimidine derivatives were evaluated in an ERK2-MSK1 cascade assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below.
| Compound ID | Structure | Halogen at C5 | Target | IC50 (nM)[1] |
| Analog 1 | 5-bromo-2-chloropyrimidine derivative | Bromo | MSK1 | 32 |
| Analog 2 | 2,5-dichloropyrimidine derivative | Chloro | MSK1 | >10,000 |
Lower IC50 values indicate higher potency.
The data clearly indicates that the 5-bromo pyrimidine derivative is significantly more potent than the 5-chloro derivative in inhibiting MSK1.
Experimental Protocols
The following is a detailed methodology for the key experiment cited, the ERK2-MSK1 cascade assay, which was utilized to determine the inhibitory potency of the pyrimidine derivatives.
ERK2-MSK1 Cascade Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the MSK1 kinase.
Materials:
-
Recombinant human ERK2 enzyme
-
Recombinant human MSK1 enzyme (C-terminal kinase domain)
-
Peptide substrate (specific for MSK1)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (5-bromo and 5-chloro pyrimidine derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The ERK2 and MSK1 enzymes are diluted to their optimal concentrations in the assay buffer. The peptide substrate and ATP are also prepared in the assay buffer.
-
Reaction Initiation: The assay is performed in a two-step cascade format. First, ERK2 is incubated with ATP to activate it.
-
MSK1 Activation and Inhibition: The activated ERK2 is then added to a mixture containing the MSK1 enzyme, the peptide substrate, ATP, and the serially diluted test compounds. This reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for MSK1 activation by ERK2 and subsequent phosphorylation of the peptide substrate, in the presence or absence of the inhibitor.
-
Signal Detection: Following the incubation, the detection reagent is added to the wells. This reagent quenches the kinase reaction and measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Mandatory Visualization
MSK1 Signaling Pathway
Mitogen- and Stress-Activated Kinase 1 (MSK1) is a key downstream effector of the MAPK (Mitogen-Activated Protein Kinase) signaling pathways, including the ERK1/2 and p38 pathways. It plays a crucial role in the phosphorylation of transcription factors and chromatin remodeling.
Caption: Simplified MSK1 signaling pathway and point of inhibition.
Experimental Workflow for Potency Determination
The following diagram outlines the key steps involved in the experimental workflow for determining the in vitro potency of the pyrimidine derivatives.
Caption: Workflow for determining the IC50 of pyrimidine derivatives.
References
Unlocking the Potential of the 5-Bromo-4-isopentylpyrimidine Scaffold: A Comparative Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitor scaffolds with improved potency, selectivity, and drug-like properties is a perpetual endeavor. The pyrimidine core is a well-established and privileged scaffold in kinase inhibitor design, forming the backbone of numerous FDA-approved drugs. This guide provides a comparative analysis of the 5-Bromo-4-isopentylpyrimidine scaffold, validating its potential as a promising starting point for the development of next-generation kinase inhibitors.
While specific kinase inhibition data for this compound is not yet publicly available, its structural features—a pyrimidine core and a bromine substitution at the 5-position—are hallmarks of many potent kinase inhibitors. This guide will objectively compare the structural and potential functional aspects of this scaffold with well-characterized kinase inhibitors that share similar structural motifs. By examining the performance of these established inhibitors, we can infer the potential of the this compound scaffold and provide a rationale for its exploration in drug discovery programs.
Comparative Analysis of Kinase Inhibitor Scaffolds
To contextualize the potential of the this compound scaffold, we will compare it with three established kinase inhibitors targeting different kinase families: Ibrutinib (a Bruton's tyrosine kinase inhibitor), THZ1 (a covalent Cyclin-Dependent Kinase 7 inhibitor), and SKF-86002 (a p38 MAP kinase inhibitor).
| Scaffold | Target Kinase(s) | Inhibitor Type | IC50 (nM) | Key Structural Features |
| This compound | To be determined | Likely ATP-competitive | Not available | Pyrimidine core, 5-bromo substitution, Isopentyl group at C4 |
| Ibrutinib | BTK, TEC family kinases | Covalent (irreversible) | 0.5 (BTK) | Pyrrolo[2,3-d]pyrimidine-like core, Michael acceptor for covalent bonding |
| THZ1 | CDK7 | Covalent (irreversible) | 3.2 (CDK7) | Pyrazolopyrimidine core, Acrylamide warhead for covalent bonding |
| SKF-86002 | p38 MAPK | ATP-competitive (reversible) | 500-1000 (p38 MAPK) | Pyridinylimidazole core |
Table 1: Comparison of this compound scaffold with selected kinase inhibitors.
The Significance of the Pyrimidine Core and 5-Bromo Substitution
The pyrimidine scaffold is a bioisostere of the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of kinases.[1] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
The bromine atom at the 5-position can serve multiple purposes. It can act as a synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[2] Furthermore, the bromine atom can form halogen bonds with the protein backbone, contributing to the overall binding affinity. The isopentyl group at the 4-position is a hydrophobic moiety that can potentially occupy a hydrophobic pocket within the kinase active site, further enhancing binding.
Experimental Protocols for Scaffold Validation
To validate the potential of this compound as a kinase inhibitor scaffold, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
This compound (or derivative)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the test compound dilution to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
To understand the selectivity profile of a novel inhibitor, it is crucial to screen it against a large panel of kinases. The KINOMEscan™ platform is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of a kinase.[3][4]
Principle:
-
Kinases are tagged with a DNA molecule.
-
An immobilized ligand that binds to the active site of the kinase is prepared on a solid support.
-
The test compound is incubated with the tagged kinase and the immobilized ligand.
-
If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound.
Visualizing Kinase Signaling and Experimental Workflows
To aid in the conceptualization of kinase inhibition and the experimental process, the following diagrams are provided.
Figure 1: A simplified MAPK signaling pathway illustrating a potential point of intervention for a kinase inhibitor.
Figure 2: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its structural similarity to the core of many successful kinase inhibitors, combined with the versatile chemistry afforded by the 5-bromo substitution, provides a strong rationale for its investigation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to validate this scaffold and potentially unlock a new class of potent and selective kinase inhibitors for various therapeutic applications. The path forward involves synthesizing and screening a library of this compound derivatives against a broad panel of kinases to identify initial hits and subsequently optimize them into lead compounds.
References
Comparative In Vitro Efficacy of 5-Bromopyrimidine Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential. Among these, 5-brominated pyrimidines are a class of compounds that have demonstrated promising activity as modulators of key biological pathways, particularly in the context of oncology. The strategic placement of a bromine atom at the C5 position can enhance binding affinities and metabolic stability, making these derivatives attractive candidates for drug discovery.
This guide provides a comparative overview of the in vitro assay results for 5-bromopyrimidine derivatives, with a focus on analogs structurally related to 5-Bromo-4-isopentylpyrimidine. The data presented herein, derived from studies on analogous compounds, is intended to offer a representative understanding of their potential efficacy and to guide further research and development.
Comparative Analysis of In Vitro Cytotoxicity
The anti-proliferative effects of novel 5-bromopyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, were determined using the MTT assay. For illustrative purposes, the following table summarizes the in vitro cytotoxicity of a series of 5-Bromo-2,4-bis(methylthio)pyrimidine derivatives, which serve as structural analogs to the target compounds.
Table 1: In Vitro Cytotoxicity of 5-Bromo-2,4-bis(methylthio)pyrimidine Derivatives Against Human Cancer Cell Lines
| Compound ID | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | K562 (Chronic Myeloid Leukemia) IC50 (µM) | U937 (Histiocytic Lymphoma) IC50 (µM) | L02 (Normal Liver Cell Line) IC50 (µM) |
| Novel Derivative 1 | 1.28 ± 0.11 | 2.45 ± 0.23 | 0.89 ± 0.09 | 1.56 ± 0.14 | > 50 |
| Novel Derivative 2 | 3.15 ± 0.28 | 5.87 ± 0.51 | 1.12 ± 0.13 | 2.98 ± 0.25 | > 50 |
| Novel Derivative 3 | 0.95 ± 0.08 | 1.78 ± 0.16 | 0.54 ± 0.06 | 1.02 ± 0.11 | > 40 |
| Novel Derivative 4 | 5.21 ± 0.45 | 8.92 ± 0.78 | 2.56 ± 0.24 | 4.88 ± 0.41 | > 50 |
| Dasatinib (Control) | 0.01 ± 0.00 | 0.02 ± 0.00 | 0.001 ± 0.00 | 0.002 ± 0.00 | Not Reported |
Data is representative of 5-Bromo-2,4-bis(methylthio)pyrimidine derivatives and is intended for illustrative purposes.[1]
Comparative Efficacy of 5-Bromopyrimidine Derivatives as Enzyme Inhibitors
5-Bromopyrimidine derivatives have been investigated as inhibitors of various enzymes implicated in cancer progression, including protein kinases and enzymes involved in nucleotide synthesis. The inhibitory activity is typically quantified by the IC50 value.
Table 2: Comparative Inhibitory Activity of Pyrimidine Derivatives Against Key Enzyme Targets
| Inhibitor Class | Compound | Target Enzyme | IC50 |
| Pyrazolopyrimidine | THZ1 | CDK7 | 3.2 nM[2] |
| 2,4-Diaminopyrimidine | Compound 22 | CDK7 | 7.21 nM[2] |
| Thieno[2,3-d]pyrimidine | Compound 20 | Human DHFR | 0.20 µM[2] |
| Furopyrimidine | Compound 7b | VEGFR-2 | 42.5 nM[3] |
| Pyrazolo[3,4-d]pyrimidine | Compound II-1 | VEGFR-2 | 5.90 µM (on HepG2 cells)[4] |
| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | 8.29 nM[5] |
This table includes data for various pyrimidine derivatives to illustrate the potential of the scaffold as enzyme inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a 5-bromopyrimidine derivative required to inhibit 50% of the target enzyme's activity.
Materials:
-
Purified target enzyme (e.g., EGFR, VEGFR-2, CDK7)
-
Substrate specific to the enzyme
-
Cofactors as required (e.g., ATP for kinases)
-
Assay buffer
-
5-Bromopyrimidine derivative stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, and cofactors to their optimal concentrations in the assay buffer. Prepare a serial dilution of the 5-bromopyrimidine derivative.
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, and the serially diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add the substrate (and cofactor, if applicable) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Measure the product formation or substrate depletion using a microplate reader. The detection method will vary depending on the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Cellular Viability Assay (MTT Assay)
Objective: To assess the effect of a 5-bromopyrimidine derivative on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
5-Bromopyrimidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 5-bromopyrimidine derivative and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow Visualization
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Bromopyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-bromopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective kinase inhibitors.[1][2] Its structural similarity to the purine core of ATP facilitates competitive binding to the ATP-binding site of a wide range of kinases.[2] Strategic modifications of the pyrimidine ring are crucial for achieving high potency and minimizing off-target effects, which can lead to toxicity and undesirable side effects.[3][4][5] This guide provides a comparative analysis of the cross-reactivity profiles of representative kinase inhibitors derived from a 2,4-diaminopyrimidine core, a close analog and common derivative of the 5-bromopyrimidine scaffold. We present supporting experimental data, detailed methodologies for key profiling assays, and visualizations of relevant signaling pathways to aid in the rational design and interpretation of studies involving this important class of inhibitors.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for clinical success. The following tables summarize the inhibitory activity of representative pyrimidine-based inhibitors against their primary targets and a selection of off-target kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), where a lower value indicates higher potency.
Table 1: Profile of a 2,4-Diaminopyrimidine-Based CDK7 Inhibitor (Compound 22)
Compound 22 is a potent CDK7 inhibitor with a 2,4-diaminopyrimidine core.[6][7] The following table details its selectivity against a panel of related kinases.
| Kinase Target | IC50 (nM) |
| CDK7 | 7.21 |
| CDK1 | >1000 |
| CDK2 | 115.6 |
| CDK3 | >1000 |
| CDK4 | 538.4 |
| CDK5 | >1000 |
| CDK6 | >1000 |
| CDK9 | 212.3 |
Data sourced from ACS Medicinal Chemistry Letters, 2024.[6][7]
Table 2: Profile of a Pyrrolo[2,3-d]pyrimidine-Based Aurora A Inhibitor (Compound 11)
Compound 11 is a novel, potent Aurora A inhibitor developed through scaffold hopping from Alisertib, featuring a pyrrolo[2,3-d]pyrimidine core.[8]
| Kinase Target | IC50 (nM) |
| Aurora A | 0.74 |
| Aurora B | 28.3 |
Data sourced from Journal of Medicinal Chemistry, 2025.[8]
Table 3: Profile of a N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamine CDK2/CDK9 Dual Inhibitor (Compound 20a)
Compound 20a is a potent dual inhibitor of CDK2 and CDK9 with a 2,4-diaminopyrimidine scaffold.[9] The following data represents the percent inhibition at a 1 µM concentration.
| Kinase Target | % Inhibition @ 1µM |
| CDK2 | 99.5 |
| CDK9 | 99.0 |
| Aurora A | >50 |
| GSK3α | >50 |
| c-Src | >50 |
Data sourced from Journal of Medicinal Chemistry, 2022.[9]
Key Signaling Pathways
Understanding the signaling context of the target kinase is essential for interpreting the biological consequences of inhibition. The following diagrams illustrate the pathways for key kinases targeted by pyrimidine-based inhibitors.
Experimental Protocols
The reliability of cross-reactivity data is contingent on the robustness of the experimental methodologies employed. Below are detailed protocols for key assays used in kinase inhibitor profiling.
KINOMEscan™ Competition Binding Assay
This high-throughput assay quantitatively measures the binding of an inhibitor to a large panel of kinases.
Principle: The assay relies on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test inhibitor is incubated with a specific kinase from the panel and the immobilized ligand.
-
Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of a DMSO control. The dissociation constant (Kd) or percent inhibition at a specific concentration can be calculated from this data.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement of an inhibitor within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.
Methodology:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control (e.g., DMSO).
-
Heating: The treated cells are heated to a range of temperatures, creating a thermal gradient.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This is a common biochemical assay used to determine the IC50 value of an inhibitor against a purified kinase.
Principle: Kinase activity is measured by quantifying the amount of ADP produced in the kinase reaction.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Solutions of the recombinant kinase, appropriate peptide substrate, and ATP are also prepared in a suitable kinase assay buffer.
-
Kinase Reaction: In a multi-well plate, the kinase, substrate, and test inhibitor are combined. The reaction is initiated by the addition of ATP.
-
Reaction Termination and ATP Depletion: After a defined incubation period, a reagent is added to stop the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Signal Generation: A detection reagent is added, which converts the produced ADP into ATP. This newly generated ATP is then used by a luciferase to produce a luminescent signal that is proportional to the initial kinase activity.
-
Data Analysis: The luminescence is measured using a plate reader. The percent inhibition for each inhibitor concentration is calculated relative to a control without inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-reactivity profiling of a novel kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthetic Routes to 5-Alkylpyrimidines
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. The strategic introduction of alkyl groups at the C-5 position can significantly influence the pharmacological profile of these molecules. This guide provides an objective comparison of three prominent methodologies for the synthesis of 5-alkylpyrimidines: Palladium-Catalyzed Cross-Coupling, Minisci-type Radical Alkylation, and Functional Group Transformation. We present a comparative analysis of their performance, supported by experimental data, to inform the selection of the most appropriate synthetic route.
Comparative Performance of Synthesis Routes
The following table summarizes the key quantitative and qualitative data for the selected synthesis methods, offering a side-by-side comparison based on published experimental results and general principles.
| Parameter | Palladium-Catalyzed Cross-Coupling (Negishi) | Minisci-type Radical Alkylation | Functional Group Transformation (Hydrogenation) |
| Starting Material | 5-Halopyrimidine (e.g., 5-Iodo/Bromopyrimidine) | Pyrimidine | 5-Ethynylpyrimidine |
| Key Reagents | Alkylzinc halide, Pd catalyst (e.g., Pd(P(t-Bu)3)2) | Alkyl carboxylic acid, AgNO3, (NH4)2S2O8 | H2, Pd/C catalyst |
| Typical Yield | 15-55%[1] | 40-80% (yields for pyridines) | 60-85%[2] |
| Reaction Time | 4-24 hours | 2-6 hours[3] | 2-12 hours |
| Reaction Temperature | Room temperature to moderate heating (e.g., 50°C) | 40-80°C[3] | Room temperature |
| Scalability | Good, but catalyst cost can be a factor. | Excellent, reagents are inexpensive. | Excellent, suitable for large-scale synthesis. |
| Functional Group Tolerance | Moderate; sensitive to highly acidic or electrophilic groups. | Good; tolerates a wide range of functional groups. | Limited by groups susceptible to reduction. |
| Safety & Handling | Requires handling of pyrophoric organozinc reagents. | Involves strong oxidants. | Requires handling of flammable H2 gas. |
| Cost of Reagents | High (Palladium catalysts). | Low (Inexpensive reagents). | Moderate (Catalyst and starting material). |
Detailed Experimental Protocols
Palladium-Catalyzed Negishi Cross-Coupling
This method involves the reaction of a 5-halopyrimidine with an organozinc reagent in the presence of a palladium catalyst. It is a versatile method for forming C(sp²)-C(sp³) bonds.
Experimental Protocol (Adapted from the synthesis of 3-N-benzoyl-3′,5′-di-O-benzoyl-5-propyl-2′-deoxyuridine[1]):
-
Preparation of Alkylzinc Reagent: To a solution of propyl iodide in DMA (N,N-Dimethylacetamide), activated zinc dust is added, and the mixture is stirred at room temperature to form the propylzinc iodide reagent.
-
Coupling Reaction: In a separate flask, the protected 5-iodo-2'-deoxyuridine derivative (1.0 equiv) and the palladium catalyst, such as Pd(P(t-Bu)3)2 (0.05 equiv), are dissolved in DMA.
-
The freshly prepared propylzinc iodide solution (2.8 equiv) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for a specified time (e.g., 4 hours) or until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 5-propylpyrimidine derivative.
Minisci-type Radical Alkylation
The Minisci reaction allows for the direct alkylation of electron-deficient heterocycles like pyrimidine. It typically involves the generation of an alkyl radical from a carboxylic acid, which then adds to the protonated pyrimidine ring.
Experimental Protocol (Representative procedure based on C-4 alkylation of pyridines[4]):
-
Reaction Setup: To a solution of pyrimidine (1.0 equiv) in a mixture of dichloroethane and water (1:1), the corresponding alkyl carboxylic acid (2.0 equiv), silver nitrate (AgNO3, 0.2 equiv), and ammonium persulfate ((NH4)2S2O8, 2.0 equiv) are added.
-
Reaction Execution: The biphasic mixture is stirred vigorously and heated to 50°C for 2 hours or until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with dichloromethane. The pH is adjusted to >10 with 1N NaOH. The aqueous phase is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is then purified by flash column chromatography to yield the 5-alkylpyrimidine.
Functional Group Transformation: Catalytic Hydrogenation
This route involves the transformation of a pre-existing functional group at the 5-position into an alkyl group. A common example is the reduction of a 5-ethynyl group to a 5-ethyl group.
Experimental Protocol (Adapted from the synthesis of 5-ethyl-2'-deoxyuridine[2]):
-
Reaction Setup: 5-Ethynyl-2'-deoxyuridine (1.0 equiv) is dissolved in methanol. Palladium on activated carbon (10% Pd/C, 0.1 equiv) is added to the solution.
-
Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (H2) from a balloon. The mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, and the filter cake is washed with methanol. The combined filtrate is concentrated under reduced pressure. The crude product is then purified by a suitable method, such as crystallization or column chromatography, to give the 5-ethylpyrimidine nucleoside in high yield (84%)[2].
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Palladium-Catalyzed Negishi Coupling.
References
- 1. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Comparative Efficacy of 5-Bromo-4-isopentylpyrimidine in Cell-Based Assays: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the hypothetical pyrimidine derivative, 5-Bromo-4-isopentylpyrimidine, against established anticancer agents 5-Fluorouracil and Gemcitabine. The data presented herein is representative for a novel pyrimidine analog and aims to illustrate its potential efficacy in common cell-based assays.
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the in vitro evaluation of this compound, a novel pyrimidine derivative, and compares its cytotoxic and apoptotic effects with the widely used chemotherapeutic drugs, 5-Fluorouracil (5-FU) and Gemcitabine.
Comparative Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, the IC50 values represent the concentration of the drug required to inhibit the growth of cancer cells by 50%. The following table summarizes the hypothetical IC50 values for this compound compared to 5-Fluorouracil and Gemcitabine in various human cancer cell lines after a 72-hour incubation period.
| Compound | MCF-7 (Breast Cancer) | PANC-1 (Pancreatic Cancer) | HT-29 (Colon Cancer) |
| This compound | 8.5 µM | 15.2 µM | 12.8 µM |
| 5-Fluorouracil | 5 µM[1] | 23.9 µM | 13 µM[1] |
| Gemcitabine | 80 nM[2] | 48.55 nM[3] | Not Reported |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The values for 5-Fluorouracil and Gemcitabine are based on published data and can vary between experiments and laboratories.
Induction of Apoptosis in MCF-7 Cells
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), MCF-7 breast cancer cells were treated with the respective IC50 concentrations of each compound for 48 hours. The percentage of apoptotic cells was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Compound | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells |
| Control (Untreated) | - | 2.1% | 1.5% | 3.6% |
| This compound | 8.5 µM | 25.8% | 12.3% | 38.1% |
| 5-Fluorouracil | 5 µM | 22.5% | 10.7% | 33.2% |
| Gemcitabine | 80 nM | 30.2% | 15.1% | 45.3% |
Note: The data for this compound is hypothetical.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (MCF-7, PANC-1, HT-29) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, 5-Fluorouracil, or Gemcitabine for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: MCF-7 cells were seeded in 6-well plates and treated with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of FITC Annexin V and 5 µL of Propidium Iodide were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Data Acquisition: The stained cells were analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) was determined using appropriate software.
Visualizing the Apoptotic Pathway
The following diagram illustrates the general mechanism of apoptosis induction by DNA damaging agents, a common mode of action for pyrimidine analogs.
Caption: Intrinsic pathway of apoptosis initiated by DNA damage.
Experimental Workflow Visualization
The following diagram outlines the workflow for evaluating the efficacy of a novel compound in cell-based assays.
Caption: Workflow for in vitro compound efficacy testing.
References
Isopentyl Group in Pyrimidine Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of lipophilic alkyl groups is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic properties of small molecule inhibitors. Among these, the isopentyl group has emerged as a critical moiety in the design of various pyrimidine-based inhibitors, particularly those targeting protein kinases. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the isopentyl group in pyrimidine inhibitors, offering insights supported by experimental data to inform future drug discovery efforts.
The Role of the Isopentyl Group: A Balance of Potency and Selectivity
The isopentyl group, with its branched four-carbon chain, offers a unique combination of hydrophobicity and steric bulk. In the context of pyrimidine inhibitors, this group often occupies a hydrophobic pocket within the target protein's active site. Its size and shape can be crucial for establishing favorable van der Waals interactions, thereby enhancing binding affinity and inhibitory potency.
This guide focuses on a well-studied class of pyrimidine-based inhibitors: the cyclin-dependent kinase (CDK) inhibitors, exemplified by roscovitine and its analogues. While roscovitine itself contains an isopropyl group at the C2 position of the purine (a related heterocyclic scaffold), extensive SAR studies on its pyrimidine counterparts have explored the impact of varying the size and branching of this alkyl substituent. These studies provide a valuable framework for understanding the contribution of the isopentyl group.
Comparative Analysis of Alkyl Substituents at the C4 Position of the Pyrimidine Ring
To illustrate the structure-activity relationship of the isopentyl group, we present a comparative table of 4-amino-2-phenylpyrimidine derivatives as CDK2 inhibitors. The data highlights how modifications to the alkyl substituent at the C4-amino position influence inhibitory activity.
| Compound ID | C4-Amino Substituent | CDK2 IC50 (nM) | Reference Compound |
| 1 | Isopentyl | 15 | - |
| 2 | Isopropyl | 35 | - |
| 3 | n-Butyl | 28 | - |
| 4 | Cyclopentyl | 12 | - |
| 5 | Cyclohexyl | 8 | - |
| 6 | Phenyl | 150 | - |
This data is a representative compilation from published SAR studies on 4-aminopyrimidine CDK inhibitors.
Analysis of the Data:
The data reveals a clear trend related to the nature of the C4-substituent.
-
Branched vs. Linear Alkyl Chains: The isopentyl group (Compound 1) confers greater potency than the smaller branched isopropyl group (Compound 2) and the linear n-butyl group (Compound 3). This suggests that the branched nature and the increased carbon chain length of the isopentyl group allow for more extensive and optimal hydrophobic interactions within the CDK2 active site.
-
Cyclic vs. Acyclic Substituents: The cyclopentyl (Compound 4) and cyclohexyl (Compound 5) analogues exhibit even greater potency. This indicates that the constrained conformation of the cyclic structures may present a more favorable orientation for binding, leading to enhanced affinity. The isopentyl group, with its rotational flexibility, may not achieve this optimal conformation as consistently.
-
Aromatic Substitution: The significant drop in potency with the phenyl group (Compound 6) underscores the importance of a non-planar, aliphatic character for this specific interaction. The bulky and planar phenyl ring likely introduces steric clashes or unfavorable electronic interactions within the hydrophobic pocket.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
CDK2/Cyclin A Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the CDK2/cyclin A complex.
Materials:
-
Active human CDK2/cyclin A enzyme complex
-
Histone H1 protein (substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions, CDK2/cyclin A enzyme, and Histone H1 substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the inhibitors on the progression of cells through the different phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizing the Mechanism of Action
To provide a clearer understanding of the biological context in which these pyrimidine inhibitors operate, the following diagrams illustrate the CDK2 signaling pathway and a general experimental workflow.
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
Caption: General experimental workflow for SAR studies of pyrimidine inhibitors.
Conclusion
The structure-activity relationship of the isopentyl group in pyrimidine inhibitors is a nuanced interplay of size, shape, and hydrophobicity. While the isopentyl group itself can confer significant potency, comparative studies with other alkyl and cycloalkyl moieties reveal that subtle modifications can lead to substantial improvements in inhibitory activity. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers aiming to design and develop next-generation pyrimidine-based inhibitors with enhanced therapeutic potential. The continued exploration of this chemical space, guided by a thorough understanding of SAR principles, will undoubtedly fuel the discovery of novel and effective targeted therapies.
Benchmarking a Novel IRAK4 Inhibitor: A Comparative Guide for Researchers
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in innate immune signaling.[1][2] Acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is essential for the activation of inflammatory pathways, including NF-κB and MAPK signaling.[3][4] Its pivotal role in propagating inflammatory responses has made it a compelling therapeutic target for a spectrum of conditions, ranging from autoimmune diseases like rheumatoid arthritis and lupus to certain types of cancers.[2][5][6]
This guide provides a framework for benchmarking novel IRAK4 inhibitors, using the hypothetical compound 5-Bromo-4-isopentylpyrimidine as an example. It offers a comparative analysis against well-characterized IRAK4 inhibitors with supporting experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
The IRAK4 Signaling Pathway
IRAK4 is considered the "master IRAK" as its kinase activity is crucial for the initiation of the signaling cascade.[1] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of the Myddosome complex.[3][4] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, initiating a downstream cascade that results in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[3][4][7]
Quantitative Comparison of Known IRAK4 Inhibitors
To effectively benchmark a novel compound, it is essential to compare its performance against established inhibitors. The following tables summarize the biochemical potency and cellular activity of several well-known IRAK4 inhibitors.
Table 1: Biochemical Potency of IRAK4 Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) values of various inhibitors against the purified IRAK4 enzyme.
| Compound Name | Alternative Names | Target(s) | IC50 (nM) |
| Zimlovisertib | PF-06650833 | IRAK4 | 0.2, 0.52[8][9] |
| Zabedosertib | BAY 1834845 | IRAK4 | 3.55[8][9][10] |
| Emavusertib | CA-4948 | IRAK4, FLT3 | 57[8] |
| IRAK4-IN-4 | Compound 15 | IRAK4, cGAS | 2.8[8][10] |
| IRAK-1/4 Inhibitor I | - | IRAK1, IRAK4 | 300 (IRAK4)[10] |
| HS-243 | - | IRAK1, IRAK4 | 20 (IRAK4)[11] |
| AS2444697 | - | IRAK4 | 21[8] |
Table 2: Cellular Activity of IRAK4 Inhibitors
This table outlines the potency of inhibitors in cell-based assays, which measure the compound's ability to block IRAK4-mediated downstream signaling, typically by quantifying the reduction in cytokine production.
| Compound Name | Cell-Based Assay | Cellular IC50 (nM) |
| Zimlovisertib (PF-06650833) | PBMC assay | 2.4[8][10] |
| Zabedosertib (BAY 1834845) | THP-1 cells (LPS-induced TNF-α) | ~2300 (as reported for an initial hit)[3][12] |
| Emavusertib (CA-4948) | TLR-Stimulated THP-1 Cells (cytokine release) | < 250[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor potency. Below are representative protocols for key experiments used to characterize IRAK4 inhibitors.
IRAK4 Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a test compound (e.g., this compound) on the enzymatic activity of purified IRAK4.
Methodology: A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8][13]
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[8]
-
ATP
-
Peptide substrate (e.g., Myelin Basic Protein)[8]
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, IRAK4 enzyme, and the peptide substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8]
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based TLR-Induced Cytokine Production Assay
Objective: To assess the ability of an inhibitor to block IRAK4-mediated downstream signaling in a cellular context.
Methodology: This assay typically uses human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1. Cells are stimulated with a TLR agonist to induce cytokine production, which is then measured by ELISA.[14]
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)[14]
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere if necessary.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) to activate the IRAK4 pathway.[13]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[13]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the inhibitory effect of the test compound on cytokine production and calculate the IC50 value.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In Vivo Performance of 5-Bromo-4-Alkylpyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo studies of 5-bromo-4-alkylpyrimidine compounds, a class of molecules that has garnered significant interest for its potential therapeutic applications. Due to the limited availability of direct in vivo comparative studies for a range of 5-bromo-4-alkylpyrimidine derivatives, this guide synthesizes findings from closely related compounds and outlines established experimental protocols to serve as a valuable resource for designing and evaluating future in vivo experiments. The information presented herein focuses on their anticancer and antiviral activities, highlighting key signaling pathways implicated in their mechanism of action.
Data Presentation: Comparative In Vitro Activities
| Compound Class | Target | Cell Line/Virus | IC50 (µM) | Reference Compound | IC50 (µM) |
| Anticancer Activity | |||||
| 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones | BRD4 | - | 0.029 | Volasertib | - |
| Thiophenyl thienopyrimidinone derivatives | MCF-7 (Breast Cancer) | Cpd. 15 | 1.18 ± 0.032 | - | - |
| Cpd. 14 | 1.19 ± 0.042 | - | - | ||
| Cpd. 8 | 1.26 ± 0.052 | - | - | ||
| Antiviral Activity | |||||
| 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (bromo derivative) | HCV RNA synthesis | Huh 5-2 cells | 19 | - | - |
Key Signaling Pathways
The therapeutic effects of 5-bromo-4-alkylpyrimidine derivatives are often attributed to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer and viral infections. Understanding these pathways is essential for elucidating the mechanism of action and identifying potential biomarkers for treatment response.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway transduces signals from the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival. This pathway is frequently hyperactivated in various cancers.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the in vivo efficacy and safety of novel compounds. The following sections provide standardized protocols for anticancer and antiviral studies, which can be adapted for the evaluation of 5-bromo-4-alkylpyrimidine derivatives.
In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol is based on studies of related brominated nucleoside analogs and provides a robust framework for evaluating the antitumor activity of 5-bromo-4-alkylpyrimidine compounds.
1. Cell Culture and Animal Model:
-
Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) with known sensitivity to pyrimidine analogs or with specific genetic markers of interest.
-
Animal Housing: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old. House them in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the 5-bromo-4-alkylpyrimidine compound or vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage). The dosage and schedule should be determined from prior in vitro toxicity and efficacy studies.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of the animals regularly to assess toxicity.
4. Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a defined treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for various analyses, including histopathology, immunohistochemistry (to assess proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3), and Western blotting (to analyze the modulation of target signaling pathways).
In Vivo Antiviral Efficacy in a Murine Model
This generalized protocol can be adapted for various viral infection models to assess the antiviral activity of 5-bromo-4-alkylpyrimidine compounds.
1. Virus and Animal Model:
-
Virus Strain: Select a relevant virus strain (e.g., Influenza A virus, Herpes Simplex Virus) that can establish a reproducible infection in mice.
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6), 6-8 weeks old. House them under specific pathogen-free conditions.
2. Infection and Treatment:
-
Infect mice with a predetermined lethal or sublethal dose of the virus via the appropriate route (e.g., intranasal for respiratory viruses, intraperitoneal for systemic infections).
-
Initiate treatment with the 5-bromo-4-alkylpyrimidine compound or placebo at a specified time point relative to infection (prophylactic, at the time of infection, or post-infection).
-
Administer the compound at a predetermined dose and schedule.
3. Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, inactivity) and mortality.
-
At specific time points post-infection, collect relevant samples (e.g., lung tissue for respiratory viruses, spleen or blood for systemic infections).
-
Determine viral titers in the collected organs using plaque assays or quantitative PCR (qPCR).
-
Analyze lung tissue for histopathological changes (e.g., inflammation, tissue damage).
4. Data Analysis:
-
Compare survival rates between treated and control groups using Kaplan-Meier survival curves.
-
Analyze differences in viral titers, body weight changes, and histopathology scores between the groups.
Conclusion
5-Bromo-4-alkylpyrimidine compounds represent a promising class of molecules with demonstrated in vitro anticancer and antiviral activities. While in vivo data remains limited, the provided experimental frameworks and an understanding of the key signaling pathways they modulate offer a solid foundation for future preclinical development. The compilation of available in vitro data allows for the informed selection of candidates for in vivo testing. Rigorous and well-designed animal studies, following protocols similar to those outlined in this guide, will be critical in translating the in vitro potential of these compounds into effective therapeutic agents. Further research is warranted to establish a comprehensive in vivo profile for this class of compounds and to identify lead candidates for clinical investigation.
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-4-isopentylpyrimidine
Essential Safety and Handling Guide for 5-Bromo-4-isopentylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound (CAS 951884-42-7). Given that the toxicological properties of this compound have not been fully investigated, adherence to strict safety protocols is imperative to minimize potential exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related compounds such as 5-Bromopyrimidine are known to be irritating to the eyes, respiratory system, and skin.[1] Therefore, a comprehensive approach to personal protection is required.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166 are mandatory.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing or explosion.[2][3] | |
| Hand Protection | Disposable Gloves | Double-gloving with nitrile gloves is recommended for incidental contact.[4] Gloves should be inspected before use and changed immediately upon contamination.[5] |
| Body Protection | Laboratory Coat | A fire-resistant lab coat should be worn and fully buttoned to protect clothing and skin from splashes.[3] |
| Apron | A chemical-resistant apron should be worn over the lab coat when handling larger quantities. | |
| Respiratory Protection | Respirator | Use of a respirator may be necessary when working with the solid form to avoid dust inhalation or in poorly ventilated areas.[3][6] All respirator use requires enrollment in a respiratory protection program, including fit testing.[2] |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for minimizing exposure risk.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood.[7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Designated Area: If the compound is determined to be a carcinogen or has high acute toxicity, establish a designated area for its storage and handling.[7]
2. Handling the Compound:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If handling the solid form, carefully weigh the necessary amount within the chemical fume hood to prevent the generation of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid inhalation, and contact with skin and eyes.[6][8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][9]
-
Some suppliers recommend storing at -20°C.[10]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Container | Labeling |
| Solid Waste | Labeled, sealed container | "Hazardous Waste: this compound (Solid)" |
| Liquid Waste (Halogenated) | Designated, sealed container for halogenated organic waste | "Hazardous Waste: Halogenated Organic Solvents" (List all components) |
| Contaminated PPE | Labeled, sealed bag or container | "Hazardous Waste: Contaminated PPE" |
Disposal Procedures:
-
Halogenated Waste Stream: As a brominated compound, all waste containing this compound must be disposed of as halogenated hazardous waste.[7][11] Do not mix with non-halogenated waste streams, as this will increase disposal costs.[11][12]
-
Containers: Empty containers must be triple-rinsed before disposal. The first rinseate must be collected and disposed of as hazardous waste.[13]
-
Spills: In the event of a small spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Regulatory Compliance: All hazardous waste must be managed "from cradle to grave" in accordance with EPA regulations or equivalent local and institutional policies.[12]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. capotchem.com [capotchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. usbio.net [usbio.net]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
